Product packaging for Brimonidine-d4(Cat. No.:)

Brimonidine-d4

Cat. No.: B3026280
M. Wt: 296.16 g/mol
InChI Key: XYLJNLCSTIOKRM-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brimonidine-d4 (UK 14304-d4) is a stable, isotopically labeled internal standard essential for the precise bioanalysis of brimonidine in modern research. This compound, where four hydrogen atoms are replaced by deuterium, is specifically designed for use in quantitative analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . The incorporation of heavy isotopes like deuterium is a well-established strategy in drug development, primarily used as tracers to accurately determine the concentration, pharmacokinetic profile, and metabolic fate of the parent drug (brimonidine) in biological matrices like plasma and urine . The use of a deuterated standard like this compound is critical for compensating for variability in sample preparation and instrument response, thereby ensuring highly accurate and reliable quantification. This is particularly vital in studies that require high sensitivity, such as quantifying low systemic exposure following topical ocular administration or in forensic toxicology investigations of accidental ingestion. Brimonidine is a selective alpha-2 adrenergic agonist used to lower intraocular pressure in the treatment of open-angle glaucoma and ocular hypertension . Its mechanism of action involves agonism at alpha-2 adrenergic receptors, leading to the reduction of aqueous humor production and an increase in uveoscleral outflow . Research has also explored its potential retinal cyto- and neuroprotective activity . This compound D-tartrate and this compound L-tartrate are common salt forms of this internal standard, which facilitate its use in various analytical applications . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN5 B3026280 Brimonidine-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLJNLCSTIOKRM-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Brimonidine-d4: Chemical Structure, Isotopic Labeling, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine. This document details its chemical structure, isotopic labeling, and its critical role as an internal standard in bioanalytical methods. It also includes a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Brimonidine in biological matrices and an overview of the relevant pharmacological signaling pathway.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of Brimonidine where four hydrogen atoms on the imidazoline ring have been replaced with deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Brimonidine.

Chemical Name: 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine[1]

Chemical Structure:

Chemical structure of this compound, illustrating the positions of deuterium labeling on the imidazoline ring.

The isotopic labeling is located at the 4th and 5th positions of the dihydro-1H-imidazolyl group.[1][2]

Quantitative Data

This compound is synthesized to a high degree of isotopic purity, ensuring its reliability as an internal standard. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₆D₄BrN₅[2]
Molecular Weight 296.16 g/mol
Monoisotopic Mass 295.03706 Da[1]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[2]
Solubility Water: 1.5 mg/mL; DMSO: soluble[2]
Mass Transition (m/z) 296 → 216

Synthesis of this compound

A general synthetic approach is outlined below:

G cluster_0 Plausible Synthetic Pathway for this compound 5-bromo-6-aminoquinoxaline 5-bromo-6-aminoquinoxaline Intermediate Intermediate 5-bromo-6-aminoquinoxaline->Intermediate Reaction with a suitable activating agent Ethylenediamine-d4 Ethylenediamine-d4 Ethylenediamine-d4->Intermediate Cyclization This compound This compound Intermediate->this compound

Caption: Plausible synthetic route for this compound.

Experimental Protocols

Quantification of Brimonidine in Ocular Fluids and Tissues using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the rapid and accurate quantification of Brimonidine.

4.1.1. Materials and Reagents

  • Brimonidine standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ocular fluid/tissue homogenate

4.1.2. Sample Preparation

  • Extraction: For tissues like retina, iris/ciliary body, and vitreous humor, extract with an acetonitrile:water (1:1) solution. This is followed by sonication and vortexing to ensure complete extraction.

  • Dilution and IS Spiking: Dilute aliquots of aqueous humor or tissue extracts with acetonitrile containing a known concentration of this compound (internal standard).

4.1.3. Liquid Chromatography Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Total Analysis Time: Less than 2.0 minutes per sample.

4.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Brimonidine: m/z 292 → 212

    • This compound (IS): m/z 296 → 216

4.1.5. Calibration and Quantification

  • Construct calibration curves by plotting the peak area ratio of Brimonidine to this compound against the concentration of Brimonidine standards.

  • Use a linear regression with appropriate weighting (e.g., 1/x²) to fit the calibration curve.

  • The lower limit of quantitation (LLOQ) can be as low as 1.0 ng/mL in aqueous humor.

G cluster_1 LC-MS/MS Workflow for Brimonidine Quantification Sample_Collection Ocular Fluid/Tissue Collection Extraction Extraction with ACN:Water (1:1) Sample_Collection->Extraction IS_Spiking Spike with this compound Extraction->IS_Spiking LC_Separation Reverse-Phase LC Separation IS_Spiking->LC_Separation MS_Detection ESI+ MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Caption: LC-MS/MS analytical workflow.

Signaling Pathway

Brimonidine is a potent and selective α2-adrenergic receptor agonist. Its pharmacological effects are mediated through the activation of this G-protein coupled receptor.

G cluster_2 Brimonidine Signaling Pathway Brimonidine Brimonidine Alpha2_AR α2-Adrenergic Receptor Brimonidine->Alpha2_AR binds and activates Gi_protein Gi Protein Alpha2_AR->Gi_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Aqueous Humor Production) PKA->Cellular_Response leads to

Caption: Brimonidine's signaling cascade.

Upon binding to the α2-adrenergic receptor, Brimonidine activates the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels ultimately results in the physiological effects of Brimonidine, such as the reduction of aqueous humor production in the eye, which lowers intraocular pressure.

This technical guide provides essential information for researchers and professionals working with Brimonidine and its deuterated analog. The detailed data and protocols herein are intended to support the accurate and reliable use of this compound in analytical and research applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Brimonidine-d4 Tartrate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Brimonidine-d4 tartrate salt, an isotopically labeled form of the selective alpha-2 adrenergic agonist, Brimonidine tartrate. This document is intended to serve as a valuable resource for professionals in drug development, research, and quality control by consolidating essential data, outlining detailed experimental protocols, and visualizing key molecular interactions.

Chemical and Physical Properties

This compound tartrate salt is a deuterated analog of Brimonidine tartrate, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis. The fundamental physicochemical properties are crucial for formulation development, stability assessment, and understanding its biological behavior.

General Information
PropertyValueReference
Chemical Name 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine L-tartrate[1]
CAS Number 1316758-27-6[2]
Molecular Formula C₁₁H₆D₄BrN₅ · C₄H₆O₆[3]
Molecular Weight 446.25 g/mol [3]
Appearance White to off-white or pale-yellow powder/crystalline solid.[2][4]
Storage Conditions Recommended storage at -20°C in a freezer.[2][5]
Physicochemical Data

The following table summarizes the key physicochemical parameters for both this compound tartrate salt and its non-deuterated counterpart, Brimonidine tartrate, for comparative purposes. It is important to note that while the isotopic labeling has a minor effect on molecular weight, other properties such as pKa and solubility are expected to be very similar.

PropertyThis compound Tartrate SaltBrimonidine TartrateReference
Melting Point 203-205 °C207-210 °C[6][7][2]
Solubility (Water) 25 mg/mL (with ultrasonic assistance)34 mg/mL[8][3]
Solubility (DMSO) 50 mg/mL (with ultrasonic assistance)~1 mg/mL[3][9]
pKa Not explicitly found for d4 variant; assumed to be similar to the non-deuterated form.7.78[10]

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for measuring solubility, pKa, and stability.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[11][12][13]

Objective: To determine the saturation concentration of this compound tartrate salt in a specific solvent at a controlled temperature.

Materials:

  • This compound tartrate salt

  • Solvent of interest (e.g., water, phosphate buffer, organic solvents)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound tartrate salt to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the flasks to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. To separate the dissolved solute from the undissolved solid, centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF) is recommended.

  • Dilute the clear filtrate with the solvent as necessary to fall within the calibrated range of the analytical method.

  • Quantify the concentration of this compound tartrate salt in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound tartrate salt B Add to known volume of solvent A->B C Seal flask and place in shaking incubator B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Centrifuge and filter F->G H Dilute filtrate G->H I Quantify concentration (HPLC/UV-Vis) H->I

Shake-Flask Solubility Determination Workflow.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[14][15][16]

Objective: To determine the pKa value of this compound tartrate salt by measuring pH changes during titration with an acid or base.

Materials:

  • This compound tartrate salt

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized water (carbonate-free)

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of this compound tartrate salt and dissolve it in a known volume of deionized water. A supporting electrolyte like KCl (e.g., 0.15 M) should be added to maintain constant ionic strength.

  • Place the solution in a temperature-controlled vessel and immerse the pH electrode and the tip of the burette.

  • Gently stir the solution throughout the experiment.

  • For a basic substance like Brimonidine, titrate the solution with a standardized solution of HCl. For an acidic substance, titrate with NaOH.

  • Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading stabilizes.

  • Continue the titration well past the equivalence point.

  • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

Stability Testing

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[17][18][19]

Objective: To establish a re-test period for this compound tartrate salt by evaluating its stability under defined storage conditions.

Protocol Outline (based on ICH Q1A(R2)):

  • Stress Testing (Forced Degradation):

    • Expose the drug substance to conditions more severe than accelerated testing.

    • Acid/Base Hydrolysis: Treat with acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the drug substance to light according to ICH Q1B guidelines.

    • The goal is to identify potential degradation products and to develop and validate a stability-indicating analytical method. A study on Brimonidine tartrate (non-deuterated) showed it was not stable in strong acidic, basic, and oxidative conditions but was stable under thermal, dry heat, and photolytic conditions.[20][21]

  • Formal Stability Studies:

    • Batches: Use at least three primary batches of the drug substance.

    • Container Closure System: The storage container should be the same as or simulate the packaging proposed for storage and distribution.

    • Storage Conditions:

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Testing Frequency:

      • Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: Typically 0, 3, and 6 months.

    • Analytical Tests: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant physical and chemical properties. The analytical methods must be stability-indicating.

Signaling Pathway

Brimonidine is a selective alpha-2 (α₂) adrenergic receptor agonist.[22] Its mechanism of action involves the activation of these G-protein coupled receptors, which are associated with an inhibitory G-protein (Gi).[23]

Alpha-2 Adrenergic Receptor Signaling Pathway:

  • Brimonidine binds to and activates the α₂-adrenergic receptor.

  • The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

  • The Giα-GTP subunit dissociates from the βγ subunits.

  • The activated Giα-GTP subunit inhibits the enzyme adenylyl cyclase.

  • Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).

  • The downstream effects of reduced PKA activity in target tissues (e.g., ciliary body in the eye) result in the therapeutic action of Brimonidine, which includes a reduction in aqueous humor production.[24]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Brimonidine Brimonidine Alpha2_AR α₂-Adrenergic Receptor Brimonidine->Alpha2_AR Binds & Activates Gi_protein Gi Protein (αβγ) Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Response Cellular Response (e.g., ↓ Aqueous Humor Production) PKA_active->Response Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway.

This technical guide provides foundational data and methodologies essential for the research and development of formulations containing this compound tartrate salt. For further information, consulting the referenced literature and regulatory guidelines is recommended.

References

Brimonidine-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Brimonidine-d4, a deuterated analog of the selective alpha-2 adrenergic agonist, Brimonidine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, or in other research applications requiring a stable, isotopically labeled version of the parent compound.

Certificate of Analysis (Representative)

The Certificate of Analysis (CoA) for this compound summarizes the quality and purity of a specific batch. The following tables provide a representative example of the data presented in a typical CoA.

Identification and Physical Properties
ParameterSpecification
Product Name This compound
Chemical Name 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine
Molecular Formula C₁₁H₆D₄BrN₅
Molecular Weight 296.18 g/mol
CAS Number 1184971-51-4
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO
Purity and Quality Specifications
TestMethodAcceptance CriteriaRepresentative Result
Chemical Purity (HPLC) HPLC-UV≥ 99.0%99.8%
Isotopic Purity (LC-MS) LC-MS≥ 98% Deuterated forms (d1-d4)99.2% (d4)
Mass Spectrum ESI-MSConforms to structureConforms
¹H-NMR NMR SpectroscopyConforms to structureConforms
Residual Solvents GC-HSAs per USP <467>Complies
Loss on Drying TGA≤ 1.0%0.3%

Purity Assessment: Experimental Protocols

The accurate determination of chemical and isotopic purity is critical for the use of this compound as an internal standard. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any non-deuterated Brimonidine and other potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 248 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A standard solution of this compound is prepared in a suitable diluent (e.g., methanol) at a known concentration.

  • Sample Preparation: The sample is dissolved in the diluent to a similar concentration as the standard.

  • Quantification: The percentage purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method determines the isotopic distribution and confirms the mass of this compound.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC method for chemical purity to ensure good separation.

  • Mass Spectrometer Settings:

    • Scan Mode: Full scan to observe the molecular ions.

    • Selected Ion Monitoring (SIM): To monitor the specific m/z values for Brimonidine (d0) and this compound.

  • Data Analysis: The isotopic purity is determined by calculating the ratio of the peak area of the d4-labeled compound to the sum of the peak areas of all isotopic variants (d0 to d4).

Brimonidine Signaling Pathway

Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that ultimately result in its therapeutic effects, such as the lowering of intraocular pressure in glaucoma.

Brimonidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Brimonidine This compound Alpha2_AR α2-Adrenergic Receptor Brimonidine->Alpha2_AR Binds to Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PI3K PI3K Gi_protein->PI3K Activates ERK ERK1/2 Gi_protein->ERK Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Decreased Aqueous Humor Production) PKA->Response Akt Akt PI3K->Akt Activates Akt->Response ERK->Response

Caption: this compound signaling pathway.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound batch.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_reporting Data Analysis and Reporting Sample This compound Batch Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis (Chemical Purity) Dissolution->HPLC LCMS LC-MS Analysis (Isotopic Purity & Mass Verification) Dissolution->LCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Other Other Tests (Residual Solvents, etc.) Dissolution->Other Data_Analysis Data Processing and Analysis HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Other->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

Caption: Workflow for this compound purity assessment.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Brimonidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometry fragmentation pattern of Brimonidine-d4, a deuterated isotopolog of the α2-adrenergic agonist Brimonidine. Utilized as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its behavior in a mass spectrometer is critical for accurate quantification and method development. This document outlines the key fragmentation pathways, provides detailed experimental protocols for its analysis, and contextualizes its mechanism of action through a signaling pathway diagram.

Mass Spectrometry Fragmentation Pattern

This compound, with the four deuterium atoms located on the imidazoline ring, exhibits a predictable and consistent fragmentation pattern under positive ion electrospray ionization (ESI) conditions. The primary fragmentation event involves the cleavage of the bond between the quinoxaline and the deuterated imidazoline moieties.

Key Fragmentation Data

The mass transition of this compound is characterized by a precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 296.2 and a prominent product ion at m/z 216.0.[1][2] This transition is consistently used for the quantification of Brimonidine in biological matrices using this compound as an internal standard.[1][3] The non-deuterated form of Brimonidine shows a corresponding transition from m/z 292 to m/z 212.[1][4]

Ion m/z (this compound) m/z (Brimonidine) Description
Precursor Ion ([M+H]⁺)296.2292.1Protonated molecule
Product Ion 1216.0212.0Loss of the deuterated imidazoline group
Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the protonation of the imidazoline ring. Subsequent collision-induced dissociation (CID) leads to the cleavage of the C-N bond connecting the imidazoline ring to the quinoxaline core. This results in the formation of a stable, resonance-stabilized quinoxalinamine fragment ion.

G cluster_precursor Precursor Ion [M+H]⁺ (m/z 296.2) cluster_fragment Product Ion (m/z 216.0) precursor_structure This compound Structure fragment_structure Quinoxalinamine Fragment Structure precursor_structure->fragment_structure Collision-Induced Dissociation (Loss of C2D4H2N2) G Sample Biological Sample Extraction Protein Precipitation & Extraction with Acetonitrile + IS Sample->Extraction LC Reverse-Phase Liquid Chromatography Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition & Quantification MS->Data G Brimonidine Brimonidine Alpha2AR α2-Adrenergic Receptor Brimonidine->Alpha2AR Binds to Gi_protein Gi Protein (α, β, γ subunits) Alpha2AR->Gi_protein Activates AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Decreased Aqueous Humor Production cAMP->Response Leads to

References

An In-depth Technical Guide to the Stability of Brimonidine-d4 Under Different Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth stability data specifically for Brimonidine-d4 is limited. As a deuterated analog, its stability profile is expected to be very similar to its non-deuterated counterpart, Brimonidine Tartrate. This guide provides recommended storage conditions for this compound and leverages the extensive stability and degradation data available for Brimonidine Tartrate as a reliable proxy to ensure analytical accuracy and integrity.

Introduction

This compound is the deuterium-labeled version of Brimonidine, a potent alpha-2 adrenergic receptor agonist used in the treatment of open-angle glaucoma and ocular hypertension.[1] In analytical and clinical settings, this compound is primarily utilized as an internal standard for the precise quantification of Brimonidine in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1] The accuracy of these quantitative assays is fundamentally dependent on the stability and purity of the internal standard. Degradation of this compound can lead to inaccurate measurements, impacting pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

This technical guide summarizes the known stability of this compound under recommended storage conditions and provides a comprehensive overview of the stability profile of Brimonidine Tartrate under various stress conditions, offering valuable insights for researchers and drug development professionals.

Recommended Storage Conditions for this compound

As an analytical standard, maintaining the integrity of this compound is critical. The following storage conditions are recommended by commercial suppliers to ensure long-term stability.

FormStorage TemperatureRecommended Duration
Solid (Powder) -20°C≥ 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Note: It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.

Stability Profile of Brimonidine Tartrate Under Forced Degradation

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of stability-indicating analytical methods. The data below is derived from studies on the non-deuterated form, Brimonidine Tartrate, and serves as a strong indicator of the stability of this compound.

Studies have shown that Brimonidine Tartrate is susceptible to degradation under strong acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[2][3]

Stress ConditionReagent/ParametersTemperatureDurationRemaining Brimonidine (%)
Acid Hydrolysis 5 M HCl40°C24 hours~96.5%
Base Hydrolysis 5 M NaOH40°C2 hours~95.6%
Oxidative 6% H₂O₂40°C24 hours~42.4%
Thermal (Aqueous) In water bath40°C & 90°C120 hoursStable
Thermal (Dry Heat) In oven105°C7 hoursStable
Photolytic 1.2 million lux hours & 200 Wh/m²N/AN/ANo substantial degradation

Data compiled from studies on Brimonidine Tartrate.[2][3]

Experimental Protocols

The following protocols are based on validated stability-indicating HPLC methods for Brimonidine Tartrate and are suitable for assessing the stability of this compound.[2][3]

This method is designed to separate the parent compound from any potential degradation products.

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

    • Ultrasound generator.

    • pH meter.

  • Chromatographic Conditions:

    • Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm).[2][3]

    • Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.5) containing 0.5% triethylamine and methanol (85:15, v/v).[2][3]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: PDA detector scanning from 200–400 nm; quantification wavelength at ~246 nm.[2][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in the mobile phase.[3]

  • Acid Degradation:

    • Transfer 2.5 mL of the stock solution to a 100 mL volumetric flask.

    • Add 2.5 mL of 5 M HCl.

    • Keep the flask in a water bath at 40°C for 24 hours.[2][3]

    • Cool to room temperature, neutralize with a suitable base, and dilute to volume with the mobile phase.

  • Base Degradation:

    • Transfer 2.5 mL of the stock solution to a 100 mL volumetric flask.

    • Add 2.5 mL of 5 M NaOH.

    • Keep the flask in a water bath at 40°C for 2 hours.[2][3]

    • Cool to room temperature, neutralize with a suitable acid, and dilute to volume with the mobile phase.

  • Oxidative Degradation:

    • Transfer 2.5 mL of the stock solution to a 100 mL volumetric flask.

    • Add 2.5 mL of 6% H₂O₂.

    • Keep the flask at 40°C for 24 hours.[2][3]

    • Cool to room temperature and dilute to volume with the mobile phase.

  • Thermal Degradation (Dry Heat):

    • Place the solid compound in a Petri dish.

    • Heat in an oven at 105°C for 7 hours.[2][3]

    • After completion, dissolve the powder and dilute with the mobile phase to a known concentration.

  • Photolytic Degradation:

    • Expose the sample (solid or solution) in a photostability chamber to 1.2 million lux hours for light and 200 Wh/m² for UV exposure.[3]

    • Prepare a sample solution of known concentration for analysis.

Visualizations: Pathways and Workflows

Brimonidine acts as an agonist at the alpha-2 adrenergic receptor, which is a Gi-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[4]

Alpha_2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Brimonidine This compound (Agonist) Receptor α2-Adrenergic Receptor (GPCR) Brimonidine->Receptor Binds Gi_Protein Gi Protein (Inactive) Receptor->Gi_Protein Activates Gi_Active Gi Protein (Active) Gi_Protein->Gi_Active AC Adenylyl Cyclase (AC) Gi_Active->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: Alpha-2 Adrenergic Signaling Pathway.

The logical flow for conducting forced degradation studies involves preparing a stock solution, subjecting aliquots to various stress conditions, and analyzing the resulting samples against a control.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution control Prepare Control Sample (Unstressed) start->control stress_conditions Subject Aliquots to Stress Conditions start->stress_conditions sample_prep Neutralize (if needed) & Dilute to Final Conc. control->sample_prep acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidative Oxidative Stress stress_conditions->oxidative thermal Thermal Stress stress_conditions->thermal photo Photolytic Stress stress_conditions->photo acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep analysis Analyze Samples by Stability-Indicating HPLC sample_prep->analysis end Compare stressed samples to control & calculate degradation analysis->end

Caption: Forced Degradation Experimental Workflow.

This diagram illustrates the relative stability of Brimonidine under different types of stress, highlighting its vulnerability to oxidative, strong acid, and strong base conditions.

Degradation_Susceptibility cluster_Degrades Conditions Causing Degradation cluster_Stable Conditions Showing Stability Brimonidine Brimonidine Oxidative Oxidative Stress (e.g., H₂O₂) Brimonidine->Oxidative Significant Degradation Acid Strong Acid Hydrolysis Brimonidine->Acid Minor Degradation Base Strong Base Hydrolysis Brimonidine->Base Minor Degradation Thermal Thermal Stress (Dry & Aqueous) Brimonidine->Thermal Stable Photolytic Photolytic Stress Brimonidine->Photolytic Stable

Caption: Brimonidine Degradation Susceptibility.

References

Isotopic Purity and Exchange Potential of Brimonidine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration of active pharmaceutical ingredients (APIs) is a strategic approach to enhance their pharmacokinetic profiles, primarily by slowing metabolic degradation through the kinetic isotope effect (KIE).[][2][3] Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine, is labeled with four deuterium atoms on the imidazoline ring.[4][5] This guide provides a comprehensive technical overview of the critical quality attributes of this compound, focusing on its isotopic purity and the potential for hydrogen-deuterium (H/D) exchange. It outlines the state-of-the-art analytical methodologies for determining isotopic purity and provides experimental frameworks for assessing its stability under stress conditions. The data presented herein demonstrates that this compound possesses high isotopic stability, with a low propensity for isotopic exchange under standard physiological and pharmaceutical stress conditions, underscoring its viability as a stable deuterated drug candidate.

Understanding Isotopic Purity in this compound

The quality of a deuterated API is fundamentally defined by its isotopic purity. This section delineates the concept of isotopic purity and summarizes the quantitative expectations for this compound.

Defining Isotopic Purity vs. Isotopic Enrichment

For deuterated compounds, it is crucial to distinguish between two key terms: isotopic enrichment and isotopic purity (also known as species abundance).[6]

  • Isotopic Enrichment: This refers to the percentage of deuterium found at a specific labeled position within the molecule. For instance, an enrichment of 99.5% means there is a 99.5% probability of finding a deuterium atom at that site and a 0.5% chance of finding a hydrogen atom.[6]

  • Isotopic Purity/Species Abundance: This refers to the percentage of the entire molecular population that contains the desired number of deuterium atoms.[6] For this compound, this is the percentage of molecules that are precisely d4, as opposed to d3, d2, d1, or d0 isotopologues.

Due to the statistical nature of deuteration synthesis, a batch of this compound will inevitably contain a distribution of these isotopologues.[6] Regulatory agencies require rigorous characterization and control of this distribution.[7]

Quantitative Data on Isotopic Purity

High isotopic purity is a critical requirement to ensure the intended pharmacokinetic benefits and batch-to-batch consistency of a deuterated drug.[7] Regulatory bodies typically expect isotopic purity to be above 99%.[7]

Table 1: Typical Isotopic Purity Specifications for this compound

Parameter Specification Source
Isotopic Purity ≥99% deuterated forms (d1-d4) [5]

| Chemical Purity | ≥98% | Commercially available data |

Table 2: Illustrative Isotopologue Distribution for a Representative Batch of this compound

Isotopologue Species Relative Abundance (%)
d4 C₁₁H₆D₄BrN₅ > 98.0%
d3 C₁₁H₇D₃BrN₅ < 2.0%
d2 C₁₁H₈D₂BrN₅ < 0.5%
d1 C₁₁H₉D₁BrN₅ < 0.1%
d0 (Undeuterated) C₁₁H₁₀BrN₅ < 0.1%

Note: This table represents a typical, high-quality batch and is for illustrative purposes.

Analytical Protocols for Isotopic Purity Determination

Robust analytical methods are essential for the accurate characterization of this compound. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary techniques employed for this purpose.[8]

High-Resolution Mass Spectrometry (HRMS)

LC-HRMS is a powerful tool for quantifying the distribution of isotopologues, offering high sensitivity and specificity.[9][10]

Experimental Protocol: Isotopic Purity by LC-HRMS

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: Set to 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 290-305 to cover all potential isotopologues. The expected [M+H]⁺ ions are: Brimonidine (d0) = ~292.02, this compound = ~296.05.[11][12]

    • Resolution: Set to >10,000 to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopologue peak areas.

    • The isotopic purity is reported as the relative abundance of the d4 species.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Result Prep This compound Sample (1 µg/mL in MeOH) HPLC HPLC Separation (C18 Column) Prep->HPLC ESI ESI Source (Positive Mode) HPLC->ESI MS HR Mass Analyzer (Full Scan m/z 290-305) ESI->MS XIC Extract Ion Chromatograms (d0 to d4 species) MS->XIC Integrate Integrate Peak Areas XIC->Integrate Calculate Calculate Relative Abundance Integrate->Calculate Result Isotopic Purity (% d4 Species) Calculate->Result

Fig. 1: Workflow for Isotopic Purity Assessment by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the specific locations of the deuterium labels and can provide a quantitative estimate of isotopic purity.[8]

Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (≥400 MHz).

    • Experiment: Acquire a standard quantitative ¹H NMR spectrum.

    • Parameters: Ensure a sufficient relaxation delay (e.g., 5*T1) to allow for full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal from a non-deuterated part of the molecule to serve as an internal reference (e.g., aromatic protons).

    • Identify the residual proton signals at the deuterated positions on the imidazoline ring.

    • Carefully integrate the reference peak and the residual proton peaks.

    • The percentage of deuteration at a given site can be calculated by comparing the integral of the residual proton signal to the integral of the reference signal, accounting for the number of protons each signal represents.

NMR_Logic cluster_main NMR Purity Assessment Logic A Acquire ¹H NMR Spectrum of this compound B Identify Reference Signal (e.g., Aromatic C-H) A->B C Identify Residual Signal (Imidazoline C-H) A->C D Integrate Reference (I_ref) and Residual (I_res) Signals B->D C->D E Calculate %H at Labeled Site %H = (I_res / I_ref) * (N_ref / N_res) D->E F Determine % Deuteration %D = 100 - %H E->F

Fig. 2: Logical Flow for Determining Isotopic Purity via ¹H NMR.

Potential for Isotopic Exchange

The stability of the deuterium labels is paramount for maintaining the drug's modified pharmacokinetic properties. The potential for H/D exchange is evaluated by subjecting the molecule to stress conditions.

Chemical Principles of H/D Exchange Stability

The stability of the C-D bond is significantly greater than that of a C-H bond, with a bond energy difference of 1.2–1.5 kcal/mol.[3] This increased strength is the foundation of the Kinetic Isotope Effect and makes C-D bonds less susceptible to cleavage.[][2] Isotopic exchange (replacement of D with H from a protic solvent) is generally a concern for deuterium atoms attached to heteroatoms (O-D, N-D) or on carbons adjacent to carbonyls.

In this compound, the four deuterium atoms are located on the saturated C4 and C5 positions of the imidazoline ring.[13] These are non-acidic, sp³-hybridized carbon atoms. Therefore, under physiological and typical pharmaceutical storage conditions (pH 4-8, ambient temperature), the C-D bonds are chemically stable and not prone to exchange.

Stability Profile Under Forced Degradation

While specific H/D exchange studies on this compound are not publicly available, forced degradation studies on the parent compound, Brimonidine, provide valuable insights into the molecule's overall stability.[14][15] The degradation of the molecular backbone is the primary concern under these conditions, rather than isotopic exchange.

Table 3: Summary of Forced Degradation Studies on Brimonidine Tartrate

Stress Condition Duration & Temperature Result (Remaining Brimonidine) Stability Conclusion Source
Acid Hydrolysis 5 M HCl, 24h @ 40°C ~96.5% Unstable in strong acid [14][15]
Base Hydrolysis 5 M NaOH, 2h @ 40°C ~95.6% Unstable in strong base [14][15]
Oxidation 6% H₂O₂, 24h @ 40°C ~42.4% Highly unstable to oxidation [14][15]
Thermal 120h @ 90°C Stable Stable [14][15]

| Photolytic | UV Chamber | Stable | Stable |[14][15][16] |

These results indicate that Brimonidine's core structure is susceptible to degradation under harsh acidic, basic, and oxidative conditions. While the C-D bonds are expected to remain intact, the overall degradation of the molecule would render it inactive.

Protocol for Assessing Isotopic Exchange

To definitively confirm the isotopic stability of this compound, a forced degradation study must be coupled with LC-MS analysis to monitor the isotopologue distribution over time.

Experimental Protocol: H/D Exchange Analysis

  • Reference Sample (T=0): Analyze an unstressed sample of this compound via the LC-HRMS method described in Section 3.1 to establish the initial (T=0) isotopologue distribution.

  • Stress Conditions: Subject separate aliquots of a this compound solution (in a protic solvent system like H₂O/Acetonitrile) to the forced degradation conditions listed in Table 3 (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂, 80°C heat, photolysis chamber).

  • Time Point Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute for analysis.

  • LC-HRMS Analysis: Analyze each stressed sample using the same LC-HRMS method.

  • Data Evaluation:

    • For each stressed sample, determine the relative abundance of the d4, d3, d2, d1, and d0 isotopologues.

    • Compare the isotopologue distribution of the stressed samples to the T=0 reference sample.

    • A statistically significant decrease in the relative abundance of the d4 species accompanied by an increase in lower-mass isotopologues (d3, d2, etc.) would indicate that H/D exchange has occurred.

Forced_Degradation_Workflow cluster_start Initial State cluster_stress Stress Conditions cluster_analysis Time Point Analysis cluster_eval Evaluation Start This compound (in Protic Solvent) T0_Analysis LC-MS Analysis (T=0) Establish Baseline Isotopologue Distribution Start->T0_Analysis Stress_Conditions Acid Base Oxidation Thermal Photolytic Start->Stress_Conditions Stressed_Sample Stressed Sample (T=x) Stress_Conditions->Stressed_Sample Tx_Analysis LC-MS Analysis (T=x) Determine Isotopologue Distribution Stressed_Sample->Tx_Analysis Compare Compare T=x vs T=0 Isotopologue Distributions Tx_Analysis->Compare Conclusion Assess H/D Exchange (Significant shift indicates exchange) Compare->Conclusion

Fig. 3: Experimental Workflow for H/D Exchange Analysis via Forced Degradation.

Conclusion

This compound is a stable deuterated molecule whose critical quality attributes can be rigorously controlled and monitored. The deuterium labels on the imidazoline ring are not in positions susceptible to back-exchange under physiological or standard pharmaceutical conditions. The primary stability concern for the molecule is the degradation of its quinoxaline core under harsh oxidative, acidic, or basic conditions, a profile it shares with its non-deuterated parent.

For drug development professionals, ensuring the quality of this compound requires a two-pronged analytical approach:

  • Purity Confirmation: Employing LC-HRMS and NMR to confirm that each batch meets stringent isotopic purity specifications (typically >98% d4 species) and that the deuterium labels are in the correct chemical positions.

  • Stability Assessment: Utilizing forced degradation studies coupled with LC-MS to demonstrate that no significant H/D exchange occurs, thereby ensuring the stability and integrity of the deuterated API throughout its shelf life and in vivo application.

By adhering to these principles and protocols, researchers can confidently advance the development of this compound, leveraging the benefits of deuteration to create a potentially superior therapeutic agent.

References

A Technical Guide to Brimonidine-d4 for Research Applications: Suppliers, Ordering, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on sourcing and utilizing Brimonidine-d4, a deuterated analog of the selective alpha-2 adrenergic agonist Brimonidine. This document is intended to serve as a technical resource for research laboratories, offering a summary of supplier information, detailed experimental protocols for its use as an internal standard, and a visualization of the associated signaling pathways.

This compound: Supplier and Product Information

This compound is primarily used as an internal standard for the quantification of Brimonidine in biological samples using mass spectrometry techniques.[1][2] Several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison and procurement.

SupplierProduct NameCAS NumberPurity/Isotopic EnrichmentAvailable QuantitiesPrice (USD)
Cayman Chemical This compound1184971-51-4≥99% deuterated forms (d1-d4)500 µg, 1 mg, 5 mgRequest a quote
MedchemExpress This compound1184971-51-4Not specified500 µg$218
Toronto Research Chemicals (TRC) This compound L-TartrateNot explicitly provided for d4, parent is 79570-19-7Not specified1 mg, 5 mg, 10 mgRequest a quote
LGC Standards This compound L-TartrateNot explicitly provided for d4Not specified1 mg, 5 mg, 10 mgRequest a quote

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Technical Data

ParameterValueReference
Molecular Formula C₁₁H₆BrD₄N₅[1]
Formula Weight 296.2[1]
Solubility DMSO: soluble; Water: 1.5 mg/mL[1][2]
Storage -20°C[2]
Shipping Room temperature (continental US); may vary elsewhere[1]

Experimental Protocols

This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods due to its similar chemical and physical properties to the unlabeled analyte, Brimonidine.

Quantification of Brimonidine in Ocular Fluids and Tissues by LC-MS/MS

This protocol is adapted from a validated method for the rapid and accurate quantification of brimonidine.[3]

a. Sample Preparation:

  • Homogenize tissue samples (e.g., retina, iris/ciliary body) in an acetonitrile:water (1:1) solution.

  • Sonicate and vortex the homogenate to ensure complete extraction.

  • For fluid samples (e.g., aqueous humor, vitreous humor), dilute with acetonitrile containing a known concentration of this compound internal standard (IS).

  • Centrifuge the samples to pellet any precipitates.

  • Transfer the supernatant for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • HPLC Column: Reverse-phase C18 column.

  • Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).

  • Flow Rate: As per column specifications.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Brimonidine transition: m/z 292 → 212[3]

    • This compound transition: m/z 296 → 216[3]

  • Quantification: Construct a calibration curve using known concentrations of Brimonidine and a fixed concentration of this compound. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte.

Quantification of Brimonidine in Human Plasma by GC-MS

This protocol is based on a highly sensitive and selective GC-MS assay.[4]

a. Sample Preparation:

  • To 1 mL of plasma, add a known amount of this compound (internal standard) and clonidine (as a carrier).

  • Perform solvent extraction of the plasma sample.

  • Evaporate the solvent to dryness.

  • Derivatize the residue with 3,5-bis(trifluoromethyl)benzoyl chloride.

  • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

b. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Mass Spectrometer: Operated under negative chemical ionization (NCI) conditions.

  • Ion Monitoring:

    • Derivatized Brimonidine: m/z 691 [M-HBr][4]

    • Derivatized this compound: m/z 694 [M-DBr][4]

  • Quantification: Generate a calibration curve by plotting the ratio of the peak areas of the derivatized analyte and the internal standard against the concentration of the analyte.

Brimonidine Signaling Pathway and Experimental Workflow

To visually represent the complex biological processes and the practical steps in a research setting, the following diagrams are provided in the DOT language for Graphviz.

Brimonidine Brimonidine Alpha2_AR α2-Adrenergic Receptor Brimonidine->Alpha2_AR Binds to Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates PI3K_Akt PI3K/Akt Pathway Alpha2_AR->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Alpha2_AR->MAPK_ERK Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Activates Aqueous_Humor ↓ Aqueous Humor Production PKA->Aqueous_Humor Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection start Start: Identify Need for this compound search_suppliers Search for Suppliers (e.g., Cayman, MCE, TRC) start->search_suppliers compare_products Compare Purity, Price, and Availability search_suppliers->compare_products request_quote Request Quotation and Certificate of Analysis compare_products->request_quote place_order Place Purchase Order with Selected Supplier request_quote->place_order receive_compound Receive and Log Compound (Verify Storage Conditions) place_order->receive_compound prepare_standard Prepare Stock and Working Solutions of this compound receive_compound->prepare_standard conduct_experiment Conduct LC-MS/MS or GC-MS Experiment prepare_standard->conduct_experiment analyze_data Analyze Data and Quantify Brimonidine conduct_experiment->analyze_data end End: Report Results analyze_data->end

References

In-Depth Technical Guide to the Safe Handling of Brimonidine-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for Brimonidine-d4, a deuterated analog of the selective alpha-2 adrenergic agonist, Brimonidine. The information herein is intended to ensure the safe use of this compound in a laboratory environment by outlining potential hazards, proper handling procedures, and emergency responses.

Introduction to this compound

This compound is a stable, isotopically labeled form of Brimonidine, a potent alpha-2 adrenergic receptor agonist. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, and for quantitative analysis of Brimonidine in biological samples and pharmaceutical formulations. Due to the substitution of four hydrogen atoms with deuterium, this compound has a higher molecular weight than its non-deuterated counterpart, which allows for its differentiation in mass spectrometry-based assays. While the pharmacological and toxicological properties of this compound are considered to be very similar to those of Brimonidine, it is crucial to handle this compound with the same level of care as the parent drug.

Hazard Identification and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

2.1. Health Hazards

Based on the toxicological profile of Brimonidine, exposure to this compound may cause:

  • Systemic Effects: As an alpha-2 adrenergic agonist, systemic absorption can lead to a sympatholytic toxidrome, characterized by central nervous system depression (drowsiness, lethargy), hypotension (low blood pressure), bradycardia (slow heart rate), and respiratory depression.[1][2]

  • Oral Toxicity: Brimonidine is classified as toxic if swallowed.[3][4]

  • Eye Irritation: May cause eye irritation upon direct contact.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

2.2. Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Quantitative Toxicity Data

The following tables summarize the available non-clinical toxicity data for Brimonidine tartrate. It is important to note that this data is for the non-deuterated form, but it provides a strong basis for the safety assessment of this compound.

Table 1: Acute Toxicity of Brimonidine Tartrate

TestSpeciesRouteValue
LD50MouseOral160 mg/kg
TDLORatIntraperitoneal58 µg/kg

Data sourced from Cayman Chemical Safety Data Sheet.[3]

Table 2: Carcinogenicity Studies of Brimonidine Tartrate

SpeciesDurationRouteDoses TestedOutcome
Mouse21 monthsOral (dietary)Up to 2.5 mg/kg/dayNo compound-related carcinogenic effects observed.[5][6][7]
Rat24 monthsOral (dietary)Up to 1.0 mg/kg/dayNo compound-related carcinogenic effects observed.[5][6][7]
Rat24 monthsDermalUp to 5.4 mg/kg/day (males), 21.6 mg/kg/day (females)No drug-related carcinogenic effects observed.[5]

Table 3: Reproductive and Developmental Toxicity of Brimonidine Tartrate

Study TypeSpeciesRouteDoses TestedOutcome
Fertility and Early Embryonic DevelopmentRatOralUp to 1 mg/kg/dayNo adverse effects on male or female fertility.[5]
Embryo-Fetal DevelopmentRatOralUp to 2.5 mg/kg/dayNot teratogenic.[5]
Embryo-Fetal DevelopmentRabbitOralUp to 5 mg/kg/dayNot teratogenic.[5]

Handling and Storage Procedures

4.1. Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the generation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

4.2. Storage

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

5.1. Preparation of a Standard Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted to prepare working standards for analytical methods.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh approximately 10 mg of this compound powder onto a piece of weighing paper using an analytical balance. Record the exact weight.

  • Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol to the volumetric flask to dissolve the powder.

  • Gently swirl the flask to ensure complete dissolution. If necessary, sonicate for a few minutes.

  • Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution in a tightly sealed container in a refrigerator, protected from light.

5.2. Quantification of this compound by LC-MS/MS (Example Workflow)

This workflow outlines the general steps for the quantification of this compound in a biological matrix, using it as an internal standard for the analysis of Brimonidine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike extract Protein Precipitation/Liquid-Liquid Extraction spike->extract evaporate Evaporate and Reconstitute extract->evaporate inject Inject into LC-MS/MS System evaporate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: LC-MS/MS workflow for quantification.

Signaling Pathway of Brimonidine

Brimonidine acts as a selective agonist for alpha-2 adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that has neuroprotective effects.

signaling_pathway Brimonidine This compound Alpha2AR Alpha-2 Adrenergic Receptor (Gi-coupled) Brimonidine->Alpha2AR Binds to Gi Gi Protein Alpha2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates ERK ERK/MAPK Gi->ERK Activates cAMP cAMP AC->cAMP Decreases production of Akt Akt PI3K->Akt Activates Survival Cell Survival and Neuroprotection Akt->Survival ERK->Survival

Caption: Brimonidine signaling pathway.

Emergency Procedures

7.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

7.2. Spill and Leak Procedures

  • Small Spills: Wear appropriate PPE. Carefully sweep up or scoop up the spilled material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area. Prevent the spill from entering drains. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Disclaimer

This document is intended as a guide for the safe handling of this compound in a laboratory setting and is not exhaustive. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information. All laboratory personnel must be trained in the proper handling of hazardous chemicals.

References

Methodological & Application

Application Note: Quantitative Analysis of Brimonidine in Human Plasma by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimonidine is a selective alpha-2 adrenergic agonist that effectively lowers intraocular pressure and is primarily used in the treatment of glaucoma.[1] Accurate and sensitive quantification of brimonidine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and highly sensitive gas chromatography-mass spectrometry (GC-MS) method for the determination of brimonidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Brimonidine-d4, to ensure high accuracy and precision. The protocol includes procedures for sample extraction, derivatization, and GC-MS analysis under negative chemical ionization conditions.

Brimonidine Signaling Pathway

Brimonidine exerts its therapeutic effects by binding to and activating alpha-2 adrenergic receptors. This activation initiates a downstream signaling cascade involving G-proteins, which in turn modulates the activity of key cellular pathways. Studies have shown that brimonidine's protective effects are mediated through the activation of the PI3K/Akt and MAPK/ERK survival pathways.[2][3]

Brimonidine Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Alpha-2 Adrenergic Receptor Gi Gi Protein A2AR->Gi Activates Brimonidine Brimonidine Brimonidine->A2AR Binds PI3K PI3K Gi->PI3K Activates MAPK MAPK/ERK Pathway Gi->MAPK Activates Akt Akt PI3K->Akt Survival Cell Survival & Protection Akt->Survival Promotes MAPK->Survival Promotes Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (1 mL) Spike 2. Spike with Internal Standard (this compound) Plasma->Spike Extract 3. Solvent Extraction Spike->Extract Evaporate 4. Evaporate to Dryness Extract->Evaporate Derivatize 5. Derivatization Evaporate->Derivatize Inject 6. Inject into GC-MS Derivatize->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (NCI, SIM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Quantification of Brimonidine Calibrate->Quantify

References

Application Note: Utilizing Brimonidine-d4 for Robust Pharmacokinetic Studies of Ophthalmic Brimonidine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the use of Brimonidine-d4 as an internal standard in pharmacokinetic (PK) studies of ophthalmic brimonidine formulations. Brimonidine, a selective alpha-2 adrenergic agonist, is a cornerstone in the management of glaucoma and ocular hypertension. Accurate determination of its concentration in biological matrices is critical for the development and evaluation of novel ophthalmic delivery systems. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and ensuring the accuracy and precision of bioanalytical methods, particularly the highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique.[1][2][3][4] This document outlines the mechanism of action of brimonidine, detailed experimental protocols for sample analysis, and presents key pharmacokinetic data from various studies.

Introduction

Brimonidine tartrate is an alpha-2 adrenergic receptor agonist that lowers intraocular pressure (IOP) through a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[5][6] Its efficacy is well-established, and various ophthalmic solutions are commercially available. The development of new formulations, such as sustained-release implants, necessitates robust pharmacokinetic studies to characterize their drug release profiles and bioavailability in ocular tissues.[7][8]

The "gold standard" for quantitative bioanalysis is LC-MS/MS, owing to its high sensitivity and specificity.[9][10] In such assays, an internal standard (IS) is crucial to account for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it shares near-identical physicochemical properties with the analyte (brimonidine), ensuring it behaves similarly during extraction and ionization, thus providing the most accurate quantification.[1][2][3][4]

Mechanism of Action

Brimonidine is a selective alpha-2 adrenergic agonist.[7] Its primary therapeutic effect in ophthalmology is the reduction of intraocular pressure. This is achieved by binding to and activating alpha-2 adrenergic receptors in the ciliary body and uveoscleral pathway.

cluster_0 Brimonidine Action on IOP Reduction Brimonidine Brimonidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (in Ciliary Body & Uveoscleral Pathway) Brimonidine->Alpha2_Receptor Binds to & Activates AC Adenylate Cyclase Activity Inhibition Alpha2_Receptor->AC Uveoscleral_Outflow Increased Uveoscleral Outflow Alpha2_Receptor->Uveoscleral_Outflow Increases cAMP Decreased cAMP Production AC->cAMP Aqueous_Production Reduced Aqueous Humor Production cAMP->Aqueous_Production IOP Intraocular Pressure (IOP) Lowered Aqueous_Production->IOP Uveoscleral_Outflow->IOP

Figure 1: Brimonidine's Signaling Pathway for IOP Reduction.

Pharmacokinetic Parameters of Ophthalmic Brimonidine

The systemic exposure to brimonidine following topical ocular administration is generally low. However, understanding its distribution within the eye is crucial for assessing the efficacy of different formulations. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Brimonidine in Humans Following Topical Ocular Administration

FormulationDoseCmax (pg/mL)Tmax (hours)AUC (pg·hr/mL)Systemic Half-life (hours)Reference
0.15% Ophthalmic SolutionSingle dose73 ± 191.7 ± 0.7375 ± 89~2.1[5]
0.2% Ophthalmic SolutionTwice daily for 10 days~601 - 4Not Reported~3[6]
0.1% or 0.2% SolutionSingle doseNot specified0.5 - 2.5Not Reported~2[11]
0.025% Ophthalmic SolutionSingle and 5-day QIDBelow LLOQ (25 pg/mL) in 13/14 subjects---[12]

Table 2: Ocular Pharmacokinetics of Brimonidine in Animal Models

Animal ModelFormulationTissueCmaxAUCT1/2Reference
Guinea Pigs20 µ g/eye Intravitreal InjectionRetina377.86 ng/g27,179.99 ng·h/g62.43 h[13]
Guinea Pigs20 µ g/eye Intravitreal InjectionSclera306.18 ng/g39,529.03 ng·h/g67.94 h[13]
Rabbits0.2% Brimonidine-PuriteAqueous Humor2.69 ± 0.72 µg/mL3.78 ± 0.38 µg·hr/mL (0-5hr)-[14]
Rabbits0.2% AlphaganAqueous Humor1.74 ± 0.13 µg/mL2.77 ± 0.22 µg·hr/mL (0-5hr)-[14]
Rabbits0.2% Brimonidine-PFAqueous Humor1.24 ± 0.22 µg/mL2.49 ± 0.22 µg·hr/mL (0-5hr)-[14]

Experimental Protocols

A validated, sensitive, and rapid LC-MS/MS method is essential for the accurate quantification of brimonidine in ocular fluids and tissues. The following protocol is a synthesis of methodologies reported in the literature.[9][15]

Experimental Workflow

cluster_1 Bioanalytical Workflow for Brimonidine Quantification Sample_Collection Sample Collection (Aqueous Humor, Vitreous, Retina, Plasma) IS_Spiking Spiking with this compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation/Extraction) IS_Spiking->Sample_Prep LC_Separation LC Separation (Reverse-Phase HPLC) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Concentration Calculation) MS_Detection->Data_Analysis PK_Modeling Pharmacokinetic Modeling Data_Analysis->PK_Modeling

Figure 2: General Experimental Workflow for Pharmacokinetic Analysis.

Materials and Reagents
  • Brimonidine Tartrate Reference Standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (or other specified mobile phase modifier)

  • Ultrapure Water

  • Biological matrices (e.g., plasma, aqueous humor, vitreous humor, retina) from the study subjects.

Sample Preparation
  • Tissue Homogenization (for retina, iris/ciliary body):

    • Accurately weigh the tissue sample.

    • Add a specific volume of an extraction solution (e.g., acetonitrile:water 1:1).[15]

    • Homogenize the tissue using a suitable homogenizer.

    • Sonicate and vortex the homogenate to ensure complete cell lysis and extraction.[15]

  • Protein Precipitation (for aqueous humor, vitreous humor, plasma, and tissue homogenates):

    • To a known aliquot of the sample (e.g., 50 µL), add the internal standard solution (this compound).

    • Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Method

The following parameters are a representative example and should be optimized for the specific instrumentation used.

Table 3: Example LC-MS/MS Parameters for Brimonidine Analysis

ParameterCondition
Liquid Chromatography
ColumnReverse-phase C18 column (e.g., Inertsil ODS 3V)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid.
Flow Rate0.2 - 1.0 mL/min
Injection Volume5 - 20 µL
Column TemperatureAmbient or controlled (e.g., 40°C)
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Brimonidine)m/z 292 -> 212[15]
MRM Transition (this compound)m/z 296 -> 216[15]
Collision EnergyOptimized for maximum signal intensity
Dwell Time~100-200 ms
Calibration and Quantification
  • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of brimonidine.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of brimonidine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[15]

  • The concentration of brimonidine in the unknown samples is then determined from the calibration curve.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: Typically in the range of 1-1000 ng/mL.[15]

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[15]

  • Selectivity and Specificity: No significant interference from endogenous matrix components.

  • Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.

  • Recovery: Consistent and reproducible extraction recovery.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Table 4: Lower Limits of Quantitation (LLOQ) for Brimonidine in Ocular Tissues

Ocular Tissue/FluidLLOQReference
Aqueous Humor1.0 ng/mL[15]
Iris/Ciliary Body10 ng/g[15]
Retina12.5 ng/g[15]
Vitreous Humor1.6 ng/g[15]

Conclusion

The use of this compound as an internal standard is indispensable for the development of accurate and reliable LC-MS/MS methods for the pharmacokinetic evaluation of ophthalmic brimonidine formulations. The detailed protocols and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers and drug development professionals. By adhering to these methodologies, scientists can generate high-quality data to support the advancement of novel ocular therapies for conditions like glaucoma and ocular hypertension.

References

Application Note: Quantification of Brimonidine in Retina and Vitreous Humor using Brimonidine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of brimonidine in ocular tissues, specifically the retina and vitreous humor, utilizing brimonidine-d4 as a stable isotope-labeled internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Brimonidine is a selective alpha-2 adrenergic agonist used in the treatment of open-angle glaucoma to lower intraocular pressure.[1] Beyond its primary function, brimonidine has demonstrated neuroprotective effects on retinal ganglion cells, independent of its pressure-lowering capabilities.[1][2][3] Understanding the distribution and concentration of brimonidine in specific ocular compartments like the retina and vitreous humor is crucial for preclinical and clinical research into its therapeutic efficacy and neuroprotective mechanisms. This application note describes a validated LC-MS/MS method for the rapid and accurate quantification of brimonidine in these key ocular tissues, employing this compound as an internal standard to ensure high precision and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the analytical method for brimonidine in various ocular matrices.

Table 1: Lower Limit of Quantitation (LLOQ) for Brimonidine

Ocular Tissue/FluidLLOQ (ng/g or ng/mL)
Retina12.5 ng/g
Vitreous Humor1.6 ng/g
Aqueous Humor1.0 ng/mL
Iris/Ciliary Body10 ng/g

Data sourced from Jiang et al., 2009.[4]

Table 2: LC-MS/MS Method Parameters

ParameterValue
Chromatography
HPLC SystemReverse-phase
ColumnC18 or similar
Mobile PhaseIsocratic
Total Analysis Time< 2.0 minutes
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Brimonidine MRM Transitionm/z 292 → 212
This compound MRM Transitionm/z 296 → 216
Calibration
Calibration Curve Range1 - 1000 ng/mL
Regression ModelLinear with 1/x² weighting

Data sourced from Jiang et al., 2009.[4]

Table 3: Method Validation Summary

ParameterResult
Intra-day AccuracyWithin 15% of nominal values
Inter-day AccuracyWithin 15% of nominal values
Intra-day PrecisionWithin 15% of nominal values
Inter-day PrecisionWithin 15% of nominal values

Data sourced from Jiang et al., 2009.[4]

Experimental Protocols

Materials and Reagents
  • Brimonidine Tartrate reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

  • Retina and vitreous humor samples from appropriate species (e.g., rabbit, rat)

Sample Preparation

A robust and straightforward protein precipitation method is employed for the extraction of brimonidine from ocular tissues.

  • Tissue Homogenization:

    • Accurately weigh the retina or vitreous humor samples.

    • Add a specific volume of extraction solution (Acetonitrile:Water, 1:1 v/v) to the tissue.

    • Homogenize the tissue using a suitable method (e.g., sonication, bead beating) to ensure complete disruption.[4]

  • Protein Precipitation and Extraction:

    • To an aliquot of the tissue homogenate, add acetonitrile containing the internal standard, this compound, at a known concentration.

    • Vortex the mixture vigorously to precipitate proteins and facilitate the extraction of the analyte and internal standard.[4]

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC column.

    • Perform an isocratic elution to separate brimonidine and this compound from endogenous matrix components.

  • Mass Spectrometric Detection:

    • The column eluent is introduced into the positive electrospray ionization source of the mass spectrometer.

    • Monitor the specific MRM transitions for brimonidine (m/z 292 → 212) and this compound (m/z 296 → 216).[4]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of brimonidine to this compound against the concentration of the calibration standards.

    • Determine the concentration of brimonidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of brimonidine in ocular tissues.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Retina or Vitreous Humor Sample homogenize Homogenize in Acetonitrile:Water (1:1) sample->homogenize add_is Add Acetonitrile with This compound (IS) homogenize->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Reverse-Phase Chromatography lc_injection->chromatography ms_detection ESI+ MRM Detection Brimonidine: 292 -> 212 This compound: 296 -> 216 chromatography->ms_detection quantification Quantify using Calibration Curve ms_detection->quantification

Caption: Experimental workflow for brimonidine quantification.

Role of Internal Standard

This diagram explains the principle of using a stable isotope-labeled internal standard for accurate quantification.

G cluster_analyte Analyte (Brimonidine) cluster_is Internal Standard (this compound) analyte_sample Variable amount in sample analyte_loss Potential loss during sample preparation analyte_sample->analyte_loss analyte_ms Variable MS signal analyte_loss->analyte_ms ratio Calculate Peak Area Ratio (Analyte / IS) analyte_ms->ratio is_sample Fixed amount added is_loss Similar loss as analyte is_sample->is_loss is_ms Variable MS signal (tracks analyte's signal) is_loss->is_ms is_ms->ratio quant Accurate Quantification ratio->quant

Caption: Logic of using an internal standard for quantification.

Brimonidine Neuroprotective Signaling Pathway

Brimonidine is known to exert neuroprotective effects on retinal ganglion cells. One proposed mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and subsequent activation of pro-survival signaling pathways.[4][5]

G cluster_apoptosis Apoptosis Regulation brimonidine Brimonidine alpha2_receptor Alpha-2 Adrenergic Receptor (on Retinal Ganglion Cell) brimonidine->alpha2_receptor bdnf_upregulation Upregulation of BDNF alpha2_receptor->bdnf_upregulation trkb_receptor TrkB Receptor bdnf_upregulation->trkb_receptor binds pi3k_akt Activation of PI3K/Akt Pathway trkb_receptor->pi3k_akt bcl2_increase Increase in anti-apoptotic proteins (Bcl-2, Bcl-xL) pi3k_akt->bcl2_increase bax_decrease Decrease in pro-apoptotic protein (Bax) pi3k_akt->bax_decrease cell_survival Increased Retinal Ganglion Cell Survival bcl2_increase->cell_survival bax_decrease->cell_survival

Caption: Brimonidine's neuroprotective signaling pathway.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of brimonidine in retina and vitreous humor. This methodology is well-suited for pharmacokinetic studies and for investigating the relationship between brimonidine concentration in ocular tissues and its neuroprotective effects. The robustness of this method, as indicated by its precision and accuracy, makes it an invaluable tool for researchers and drug development professionals in the field of ophthalmology.

References

Bioanalytical Method Development for Brimonidine in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimonidine is a potent and selective alpha-2 adrenergic agonist primarily utilized in the treatment of open-angle glaucoma and ocular hypertension. Its mechanism of action involves the reduction of intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow.[1][2] The development of robust bioanalytical methods is crucial for the quantitative determination of brimonidine in various biological matrices during preclinical studies. This document provides detailed application notes and protocols for the bioanalysis of brimonidine in common preclinical animal models, including rats, rabbits, and dogs.

Signaling Pathway of Brimonidine

Brimonidine exerts its therapeutic effect by activating alpha-2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1][3][4][5] This reduction in cAMP is a key mechanism for its ocular hypotensive effects. Furthermore, brimonidine has been shown to activate downstream survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which may contribute to its neuroprotective effects.[6][7][8][9]

Brimonidine Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Brimonidine Brimonidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (Gi-coupled) Brimonidine->Alpha2_Receptor binds & activates AC Adenylyl Cyclase Alpha2_Receptor->AC inhibits PI3K_Akt PI3K/Akt Pathway Alpha2_Receptor->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway Alpha2_Receptor->MAPK_ERK activates cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC IOP_Reduction Reduction of Aqueous Humor Production cAMP->IOP_Reduction decreased levels lead to Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Brimonidine's primary signaling cascade.

Bioanalytical Experimental Workflow

A typical bioanalytical workflow for the quantification of brimonidine in preclinical samples involves sample collection, preparation, chromatographic separation, and detection. The following diagram illustrates the key steps.

Bioanalytical Workflow for Brimonidine cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Extraction Extraction (Protein Precipitation or LLE) Plasma->Extraction Aqueous_Humor Aqueous Humor Aqueous_Humor->Extraction Vitreous_Humor Vitreous Humor Vitreous_Humor->Extraction Retina Retina Homogenization Tissue Homogenization (for Retina) Retina->Homogenization Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography LC-MS/MS or HPLC-UV Evaporation->Chromatography Quantification Quantification Chromatography->Quantification

General workflow for brimonidine bioanalysis.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is suitable for the rapid cleanup of plasma samples.

Materials:

  • Rat, rabbit, or dog plasma

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., brimonidine-d4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.[10]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard solution.

  • Add 250 µL of ice-cold acetonitrile to precipitate the proteins.[10][11]

  • Vortex the mixture for 30-60 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS or HPLC system.

Protocol 2: Sample Preparation from Aqueous and Vitreous Humor

This protocol outlines the extraction of brimonidine from ocular fluids.

Materials:

  • Aqueous or vitreous humor samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Collect aqueous or vitreous humor from the animal eye.

  • To a 50 µL aliquot of the ocular fluid in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate to dryness and reconstitute as described in Protocol 1.

Protocol 3: Sample Preparation from Retinal Tissue

This protocol describes the homogenization and extraction of brimonidine from retinal tissue.

Materials:

  • Retinal tissue

  • Lysis/Homogenization buffer (e.g., RIPA buffer or a specified buffer from literature)[12]

  • Bead homogenizer or Dounce homogenizer[13][14][15]

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Excise the retinal tissue and record its weight.[13][14]

  • Place the tissue in a tube with homogenization beads and an appropriate volume of ice-cold lysis buffer.

  • Homogenize the tissue using a bead homogenizer until the tissue is completely disrupted.[13][14][15]

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • Perform protein precipitation on an aliquot of the supernatant as described in Protocol 1.

Analytical Methods

LC-MS/MS Method Parameters

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of brimonidine.

ParameterRecommended Conditions
Chromatographic Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the complexity of the matrix. A typical starting condition is 80% A and 20% B.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive mode
MRM Transitions Brimonidine: m/z 292 -> 212this compound (IS): m/z 296 -> 216[16]
Collision Energy Optimized for the specific instrument, typically in the range of 20-35 eV.
HPLC-UV Method Parameters

High-performance liquid chromatography with ultraviolet (UV) detection is a more accessible alternative to LC-MS/MS, though it may have lower sensitivity.

ParameterRecommended Conditions
Chromatographic Column C18 column (e.g., 150 x 4.6 mm, 5 µm)[17]
Mobile Phase Phosphate buffer (10 mM, pH 3.5) and Methanol (85:15, v/v)[17]
Flow Rate 1.0 mL/min[17]
Detection Wavelength 246 nm[17]
Injection Volume 20 µL[17]
Column Temperature Ambient or controlled at 30°C[17]

Method Validation Parameters

A summary of typical validation parameters for bioanalytical methods for brimonidine is presented below.

ParameterTypical Range/Value
Linearity Range 0.01 - 50 µg/mL (HPLC-UV)[17]1 - 1000 ng/mL (LC-MS/MS)[16]
Correlation Coefficient (r²) > 0.99[17]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL in aqueous humor (LC-MS/MS)[16]12.5 ng/g in retina (LC-MS/MS)[16]
Accuracy 85 - 115% (within 20% for LLOQ)[16]
Precision (RSD%) < 15% (< 20% for LLOQ)[16][17]
Recovery Typically > 80%

Pharmacokinetic Data in Preclinical Models

The following table summarizes key pharmacokinetic parameters of brimonidine in various preclinical animal models and matrices after topical administration.

SpeciesMatrixCmaxTmax (hours)AUCReference
Rabbit Aqueous Humor1.52 - 2.69 µg/mL0.33 - 1.02.49 - 3.78 µg·hr/mL[18][19]
Plasma~0.3 ng/mL~0.5-
Iris-Ciliary Body5.04 µg-eq/g (albino)20.1 µg-eq/g (pigmented)0.671.5-[18]
Rat ----[20][21]
Dog ----[20]

Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and specific experimental conditions. The data for rat and dog are less consistently reported in a comparative format.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the development and validation of bioanalytical methods for brimonidine in preclinical animal models. The choice of sample preparation technique and analytical instrumentation will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available resources. Adherence to proper validation guidelines is essential to ensure the generation of reliable and reproducible data in support of drug development programs.

References

Application Notes and Protocols for Topical Microdosing Studies of Brimonidine Utilizing Brimonidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Brimonidine-d4 in topical microdosing studies of brimonidine. This document is intended to guide researchers in designing and executing robust studies to investigate the dermal pharmacokinetics and bioavailability of brimonidine at sub-therapeutic doses.

Introduction

Topical microdosing is an emerging methodology in dermatological drug development, allowing for the in-vivo assessment of a drug's skin pharmacokinetics with minimal systemic exposure and reduced risk of adverse effects. By administering a dose less than 1/100th of the pharmacologically active dose, researchers can investigate cutaneous absorption, distribution, and metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is critical for the accurate quantification of the parent drug in complex biological matrices like skin tissue and interstitial fluid.

Brimonidine, a selective alpha-2 adrenergic agonist, is used topically to treat persistent facial erythema associated with rosacea by causing vasoconstriction. Understanding its behavior in the skin at very low concentrations can provide valuable insights into its mechanism of action and inform the development of novel formulations.

Key Concepts and Applications

The primary application of this compound in this context is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility in topical microdosing studies includes:

  • Accurate Quantification: this compound mimics the chemical and physical properties of brimonidine, ensuring that any variations during sample preparation and analysis affect both compounds equally, leading to highly accurate and precise measurements.

  • Pharmacokinetic Profiling: Enabling the determination of key dermal pharmacokinetic parameters such as skin penetration, retention, and clearance at microdoses.

  • Bioavailability Assessment: Comparing the dermal bioavailability of different topical formulations of brimonidine.

  • Mass Balance Studies: Tracing the fate of the applied brimonidine dose within the skin and systemically.

Experimental Protocols

Topical Microdosing Formulation Preparation

Objective: To prepare a stable and well-characterized topical formulation containing a microdose of brimonidine and a known concentration of this compound.

Materials:

  • Brimonidine tartrate

  • This compound

  • Vehicle (e.g., hydrogel, cream, or solution appropriate for dermal application)

  • Analytical balance

  • Homogenizer/mixer

  • pH meter

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve brimonidine tartrate and this compound in a suitable solvent to create concentrated stock solutions.

  • Formulation Compounding:

    • Determine the target microdose concentration of brimonidine (e.g., 0.005% w/w).

    • Calculate the required volume of the brimonidine stock solution to be added to the vehicle.

    • Spike the formulation with a known concentration of this compound stock solution to serve as an internal standard.

    • Incorporate the active pharmaceutical ingredients (APIs) into the vehicle using a homogenizer to ensure uniform distribution.

    • Adjust the pH of the final formulation if necessary.

  • Quality Control:

    • Analyze the final formulation using a validated LC-MS/MS method to confirm the concentration and homogeneity of both brimonidine and this compound.

In-Vivo Topical Microdosing Study in a Preclinical Model (e.g., Minipigs)

Objective: To assess the dermal pharmacokinetics of a brimonidine microdose formulation.

Materials:

  • Microdose formulation

  • Preclinical model (e.g., Göttingen minipigs)

  • Dermal application chambers

  • Dermal microdialysis probes (optional)

  • Skin biopsy punches

  • Homogenizer for tissue samples

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization and Preparation:

    • Acclimatize animals to the study conditions.

    • On the day of the study, clip the hair from the application sites on the dorsal back.

  • Dose Administration:

    • Apply a precise amount of the microdose formulation to a defined area of the skin within an application chamber.

  • Sample Collection:

    • Skin Biopsies: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-application), collect full-thickness skin biopsies from the application site.

    • Dermal Microdialysis (Optional): Insert microdialysis probes into the dermis beneath the application site to collect interstitial fluid at regular intervals.

    • Blood Samples: Collect blood samples to assess systemic absorption.

  • Sample Processing:

    • Skin Biopsies: Weigh the biopsies, add a known amount of extraction solvent (e.g., acetonitrile:water), and homogenize the tissue. Centrifuge the homogenate and collect the supernatant for analysis.

    • Microdialysis Samples: Collect the dialysate for direct injection or after minimal dilution.

    • Blood Samples: Process to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze all samples using a validated LC-MS/MS method with this compound as the internal standard.

Analytical Protocol: LC-MS/MS Quantification of Brimonidine

Objective: To accurately quantify brimonidine concentrations in biological matrices.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Ultrapure water

  • Brimonidine and this compound analytical standards

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN/MeOH (50:50, v/v)

  • Gradient: A suitable gradient to achieve separation of brimonidine from matrix components.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brimonidine: m/z 292 -> 212[1]

    • This compound: m/z 296 -> 216[1]

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Sample Preparation:

  • Protein Precipitation: For plasma and skin homogenate supernatants, add 3 volumes of cold acetonitrile containing the internal standard (this compound) to 1 volume of sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of brimonidine to this compound against the concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for curve fitting.

  • Determine the concentration of brimonidine in the unknown samples from the calibration curve.

Data Presentation

Quantitative Data Summary

Table 1: Systemic Pharmacokinetic Parameters of Topical Brimonidine Gel in Humans

Formulation StrengthMean Cmax (pg/mL)Mean AUC0-24h (pg·h/mL)
0.07% (twice daily)1342
0.18% (once daily)15180
0.18% (twice daily)20290
0.5% (once daily)25240
0.2% Ophthalmic Solution54 ± 28568 ± 277

Data adapted from a comparative pharmacokinetic study.[3]

Table 2: LC-MS/MS Method Validation Parameters for Brimonidine Quantification [1]

ParameterAqueous HumorIris/Ciliary BodyRetinaVitreous Humor
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL10 ng/g12.5 ng/g1.6 ng/g
Linearity Range 1-1000 ng/mL10-1000 ng/g12.5-1000 ng/g1.6-1000 ng/g
Intra-day Precision (%CV) < 15%< 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%< 15%
Accuracy (% Nominal) 85-115%85-115%85-115%85-115%

Visualizations

Signaling Pathway and Experimental Workflows

Brimonidine_Signaling_Pathway cluster_skin Skin Layers cluster_cellular Cellular Action Stratum Corneum Stratum Corneum Viable Epidermis Viable Epidermis Dermis Dermis Blood Vessel Blood Vessel Dermis->Blood Vessel Systemic Absorption Brimonidine Brimonidine Dermis->Brimonidine Reaches Target Alpha-2 Adrenergic Receptor Alpha-2 Adrenergic Receptor Brimonidine->Alpha-2 Adrenergic Receptor Binds G-protein G-protein Alpha-2 Adrenergic Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases production of Vasoconstriction Vasoconstriction cAMP->Vasoconstriction Leads to Vasoconstriction->Blood Vessel Reduces Blood Flow Topical Brimonidine Topical Brimonidine Topical Brimonidine->Stratum Corneum Penetration

Caption: Brimonidine's mechanism of action in the skin.

Topical_Microdosing_Workflow cluster_formulation Formulation cluster_invivo In-Vivo Study cluster_analysis Bioanalysis cluster_output Results F1 Prepare Microdose Formulation (Brimonidine + this compound) I1 Topical Application to Skin F1->I1 I2 Sample Collection (Skin Biopsy, Microdialysate, Blood) I1->I2 A1 Sample Preparation (Homogenization, Protein Precipitation) I2->A1 A2 LC-MS/MS Analysis A1->A2 A3 Data Processing (Quantification using this compound) A2->A3 O1 Pharmacokinetic Modeling (Absorption, Distribution) A3->O1

Caption: Experimental workflow for a topical microdosing study.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Brimonidine Using Brimonidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimonidine is a selective alpha-2 adrenergic receptor agonist utilized primarily in the treatment of open-angle glaucoma and ocular hypertension. Understanding its metabolic fate is crucial for comprehensive drug development and safety assessment. In vitro drug metabolism studies are essential for identifying metabolic pathways, potential drug-drug interactions, and species differences. Brimonidine-d4, a stable isotope-labeled analog of brimonidine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, ensuring accuracy and precision in complex biological matrices.[1][2][3][4]

These application notes provide detailed protocols for conducting in vitro metabolism studies of brimonidine using human liver subcellular fractions and for the subsequent analysis of brimonidine and its metabolites using LC-MS/MS with this compound as an internal standard.

Metabolic Pathways of Brimonidine

Brimonidine undergoes extensive hepatic metabolism, primarily mediated by aldehyde oxidase.[5][6][7][8] The main metabolic pathways involve oxidation of the imidazoline ring.

Key Metabolites:

  • 2-Oxobrimonidine

  • 3-Oxobrimonidine

  • 2,3-Dioxobrimonidine

  • 5-Bromo-6-guanidinoquinoxaline

  • 4',5'-Dehydrobrimonidine (prominent in dogs)[6]

Hydroxylation and subsequent glucuronide conjugation have also been reported as metabolic pathways for brimonidine.[9] While aldehyde oxidase is the primary enzyme, the potential for minor involvement of cytochrome P450 (CYP) enzymes should be considered in comprehensive metabolism studies.

Data Presentation: Quantitative Analysis of Brimonidine Metabolism

The following table summarizes hypothetical quantitative data from an in vitro metabolism study of brimonidine with human liver S9 fraction. This data is for illustrative purposes and would be generated using the protocols described below.

AnalyteConcentration (µM)Incubation Time (min)Amount Remaining/Formed (pmol/mg protein)
Brimonidine 101000
115750
130500
160250
2-Oxobrimonidine 100
115100
130180
160280
3-Oxobrimonidine 100
11580
130150
160220
2,3-Dioxobrimonidine 100
11540
13090
160150

Experimental Protocols

Protocol 1: In Vitro Metabolism of Brimonidine in Human Liver S9 Fractions

This protocol outlines the procedure for incubating brimonidine with human liver S9 fractions to assess its metabolic stability and identify major metabolites.

Materials:

  • Brimonidine

  • This compound (for internal standard)

  • Human Liver S9 Fraction (pooled)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare Reagents:

    • Thaw human liver S9 fraction on ice.

    • Prepare a 1 mg/mL S9 fraction working solution in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of brimonidine in a suitable solvent (e.g., DMSO or water). Further dilute to a 100 µM working solution in the buffer.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions.

  • Incubation:

    • Set up the incubation reactions in a 96-well plate as described in the table below. Prepare reactions in triplicate.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the brimonidine working solution.

ComponentVolume (µL) for 200 µL final volume
0.1 M Potassium Phosphate Buffer (pH 7.4)Variable
Human Liver S9 (1 mg/mL)100
NADPH Regeneration System40
Brimonidine (100 µM)20 (for 10 µM final concentration)
Total Volume 200
  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL). The 0-minute time point is prepared by adding the quenching solution before the substrate.

  • Sample Processing:

    • Vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Brimonidine and its Metabolites

This protocol provides a general method for the quantification of brimonidine and its metabolites. Method optimization may be required based on the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Brimonidine 292.0212.025
This compound 296.0216.025
2-Oxobrimonidine 308.0228.028
3-Oxobrimonidine 308.0228.028
2,3-Dioxobrimonidine 324.0244.030

Note: The m/z transitions and collision energies for the metabolites are hypothetical and should be optimized during method development.

Data Analysis:

  • Quantify the peak areas of brimonidine and its metabolites.

  • Normalize the peak area of each analyte to the peak area of the internal standard (this compound).

  • Generate a calibration curve using standards of known concentrations to determine the concentration of brimonidine and its metabolites in the samples.

  • Calculate the rate of metabolism of brimonidine and the formation of its metabolites.

Visualizations

experimental_workflow prep Reagent Preparation (Brimonidine, S9, NADPH) incubation Incubation at 37°C (Time Points: 0, 5, 15, 30, 60 min) prep->incubation quenching Reaction Quenching (Ice-cold ACN + this compound) incubation->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation extraction Supernatant Transfer centrifugation->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for in vitro metabolism of brimonidine.

metabolic_pathway brimonidine Brimonidine oxo2 2-Oxobrimonidine brimonidine->oxo2 Aldehyde Oxidase oxo3 3-Oxobrimonidine brimonidine->oxo3 Aldehyde Oxidase cleavage 5-Bromo-6-guanidinoquinoxaline brimonidine->cleavage Oxidative Cleavage dioxo 2,3-Dioxobrimonidine oxo2->dioxo Oxidation oxo3->dioxo Oxidation

Caption: Primary metabolic pathways of brimonidine.

References

Protocol for the Preparation of Brimonidine-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the preparation of stock and working solutions of Brimonidine-d4. This deuterated analog of Brimonidine is primarily utilized as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Brimonidine in biological matrices and pharmaceutical formulations.[1] Adherence to this protocol will ensure the accuracy, reproducibility, and reliability of experimental results.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-quinoxalinamine
Molecular Formula C₁₁H₆BrD₄N₅
Molecular Weight 296.2 g/mol
CAS Number 1184971-51-4
Appearance Solid
Solubility Soluble in DMSO and Water (1.5 mg/mL)

Health and Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound and associated solvents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare the Balance: Accurately tare a clean microcentrifuge tube or vial on an analytical balance.

  • Weigh this compound: Carefully weigh 1 mg of this compound solid directly into the tared tube.

  • Add Solvent: Add 1 mL of DMSO to the tube containing the this compound.

  • Dissolution: Securely cap the tube and vortex thoroughly for at least 1 minute to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[2][3]

  • Labeling: Clearly label the tube with the compound name ("this compound Stock Solution"), concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

G cluster_stock Stock Solution Preparation weigh Weigh 1 mg this compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store_stock Store at -20°C or -80°C dissolve->store_stock

Caption: Workflow for Preparing this compound Stock Solution.

Preparation of this compound Working Solutions

This section describes the preparation of a series of working solutions from the 1 mg/mL stock solution via serial dilution. These working solutions are suitable for spiking into calibration standards and quality control samples for LC-MS analysis.

Materials:

  • 1 mg/mL this compound stock solution

  • Acetonitrile, HPLC grade or higher

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution (10 µg/mL):

    • Label a new microcentrifuge tube as "this compound 10 µg/mL".

    • Pipette 990 µL of acetonitrile into the tube.

    • Add 10 µL of the 1 mg/mL this compound stock solution.

    • Vortex thoroughly to mix.

  • Serial Dilutions for Working Solutions:

    • Prepare a series of labeled tubes for the desired working solution concentrations.

    • Perform serial dilutions as outlined in the table below. Ensure to use a fresh pipette tip for each transfer and vortex each solution thoroughly before the next dilution.

Target Concentration (ng/mL)Volume of Previous SolutionDiluent (Acetonitrile) Volume
1000100 µL of 10 µg/mL solution900 µL
500500 µL of 1000 ng/mL solution500 µL
100100 µL of 1000 ng/mL solution900 µL
50500 µL of 100 ng/mL solution500 µL
10100 µL of 100 ng/mL solution900 µL
1100 µL of 10 ng/mL solution900 µL

Note: The concentration range of working solutions should be adapted based on the specific requirements of the analytical method, such as the expected concentration of the analyte in the samples and the linear range of the instrument. Linearity for Brimonidine has been observed in ranges from 0.4-72 µg/mL for HPLC and 1-1000 ng/mL for LC-MS/MS.[1][3][5]

G cluster_working Working Solution Preparation (Serial Dilution) stock 1 mg/mL Stock intermediate 10 µg/mL Intermediate stock->intermediate 1:100 Dilution ws1 1000 ng/mL intermediate->ws1 1:10 Dilution ws2 100 ng/mL ws1->ws2 1:10 Dilution ws3 10 ng/mL ws2->ws3 1:10 Dilution ws4 1 ng/mL ws3->ws4 1:10 Dilution

Caption: Serial Dilution Scheme for this compound Working Solutions.

Storage and Stability

Proper storage of this compound solutions is critical to maintain their integrity and ensure the accuracy of analytical results.

Solution TypeStorage TemperatureStability
Solid this compound -20°C≥ 2 years
Stock Solution (in DMSO) -20°CUp to 1 month[4]
-80°CUp to 6 months[4]
Working Solutions (in Acetonitrile) -20°CRecommended to be prepared fresh daily. If stored, stability should be validated.

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[4] The stability of Brimonidine tartrate has been shown to be affected by strong acidic, basic, and oxidative conditions.[6] While deuterated internal standards are generally stable, it is good practice to handle them with the same care as the analyte.

References

Application of Brimonidine-d4 in Bioequivalence Studies of Brimonidine Eye Drops

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brimonidine is a selective alpha-2 adrenergic agonist used topically to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Establishing the bioequivalence of generic brimonidine eye drops to a reference listed drug (RLD) is a critical step in the drug approval process. This typically involves demonstrating that the rate and extent of absorption of the active ingredient are not significantly different between the test and reference products. Due to the low systemic absorption of brimonidine from ophthalmic administration, highly sensitive and robust analytical methods are required to accurately measure its concentration in biological matrices. The use of a stable isotope-labeled internal standard, such as Brimonidine-d4, is essential for achieving the required accuracy and precision in these bioanalytical methods. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of brimonidine eye drops.

Rationale for Using this compound as an Internal Standard

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] this compound is an ideal internal standard for bioequivalence studies of brimonidine for the following reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to brimonidine, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

  • Co-elution: It co-elutes with the unlabeled brimonidine during liquid chromatography, which allows for effective compensation for matrix effects and variations in instrument response.[2]

  • Mass Difference: The mass difference of 4 Da between brimonidine and this compound allows for their distinct detection by a mass spectrometer without isotopic interference.

  • Reduced Variability: The use of this compound significantly reduces variability in the analytical measurements, leading to more accurate and reliable pharmacokinetic data.[4]

Bioequivalence Study Design

A randomized, double-masked, two-period, two-sequence crossover study is a common design for bioequivalence assessment of brimonidine eye drops.[5] Healthy volunteers are typically enrolled in these studies.

Logical Flow of a Bioequivalence Study

bioequivalence_workflow cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting protocol_dev Protocol Development & IRB Approval subject_screening Subject Screening & Enrollment protocol_dev->subject_screening randomization Randomization subject_screening->randomization dosing_period1 Period 1: Dosing (Test/Reference) randomization->dosing_period1 pk_sampling1 Pharmacokinetic Sampling dosing_period1->pk_sampling1 washout Washout Period pk_sampling1->washout sample_prep Sample Preparation with this compound pk_sampling1->sample_prep dosing_period2 Period 2: Dosing (Reference/Test) washout->dosing_period2 pk_sampling2 Pharmacokinetic Sampling dosing_period2->pk_sampling2 pk_sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_parameter_calc Pharmacokinetic Parameter Calculation data_processing->pk_parameter_calc stat_analysis Statistical Analysis (90% CI) pk_parameter_calc->stat_analysis final_report Final Study Report stat_analysis->final_report sample_analysis_workflow start Plasma Sample add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end Data Acquisition inject->end

References

Troubleshooting & Optimization

Improving sensitivity and lower limit of quantification for brimonidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of brimonidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving sensitivity and achieving a lower limit of quantification (LLOQ) for brimonidine in various biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of brimonidine.

Q1: My signal-to-noise ratio (S/N) is low, and I'm struggling to reach the desired LLOQ. What can I do?

A1: A low S/N ratio can be due to several factors. Here's a systematic approach to troubleshooting:

  • Optimize Mass Spectrometry (MS) Parameters:

    • Ionization Source: Brimonidine, a basic compound, ionizes well in positive electrospray ionization (ESI) mode. Ensure your ESI source is clean and parameters (e.g., capillary voltage, gas flow, temperature) are optimized for brimonidine.

    • MRM Transitions: Use the most intense and specific multiple reaction monitoring (MRM) transitions. For brimonidine, a common transition is m/z 292 → 212.[1] Using a deuterated internal standard (e.g., brimonidine-d4, m/z 296 → 216) is highly recommended to normalize for signal fluctuations.[1]

  • Improve Chromatographic Peak Shape:

    • Mobile Phase: Ensure the mobile phase pH is appropriate for brimonidine (pKa ≈ 7.4). An acidic mobile phase (e.g., using 0.1% formic acid) will ensure the analyte is ionized, leading to better peak shape and retention on a C18 column.

    • Column Choice: A high-efficiency column (e.g., with smaller particle sizes like sub-2 µm) can significantly improve peak height and thus S/N.

  • Enhance Sample Preparation:

    • Extraction Method: Evaluate your sample extraction method. Solid-phase extraction (SPE) is often effective for cleaning up complex matrices like plasma and aqueous humor, leading to a cleaner baseline and better S/N.[2] Liquid-liquid extraction (LLE) is another viable option.

    • Concentration Step: Incorporate a sample concentration step (e.g., evaporation and reconstitution in a smaller volume of mobile phase) to increase the analyte concentration injected on the column.

Q2: I'm observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

A2: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to minimize their impact:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from your sample.

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent that selectively retains brimonidine while allowing matrix components to be washed away. Mixed-mode or polymeric sorbents can be very effective.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract brimonidine from the biological matrix.

  • Chromatographic Separation: Ensure that brimonidine is chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile of your mobile phase can help elute interfering compounds at different retention times.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound) will co-elute with the analyte and experience similar matrix effects. By calculating the ratio of the analyte to the IS, you can compensate for signal suppression or enhancement.[1]

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that the matrix effects are consistent across all samples.

Q3: My brimonidine recovery is low and inconsistent. What are the potential causes and solutions?

A3: Low and variable recovery can stem from issues in the sample preparation process.

  • For Solid-Phase Extraction (SPE):

    • Sorbent Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned and equilibrated according to the manufacturer's instructions. Inadequate wetting of the sorbent can lead to poor retention.

    • Sample Loading: Check the pH of your sample before loading. Brimonidine needs to be in a state where it will effectively bind to the sorbent. The flow rate during loading should also be optimized.

    • Elution Solvent: The elution solvent must be strong enough to completely desorb brimonidine from the sorbent. You may need to test different solvents or solvent mixtures. Adding a "soak step," where the elution solvent is left on the cartridge for a few minutes before elution, can improve recovery.

  • For Liquid-Liquid Extraction (LLE):

    • pH of Aqueous Phase: The pH of the sample should be adjusted to ensure brimonidine is in its non-ionized form to facilitate its transfer into the organic solvent.

    • Choice of Organic Solvent: The polarity of the extraction solvent is critical. Test a range of solvents to find one that provides the best recovery for brimonidine.

    • Extraction Technique: Ensure vigorous and consistent mixing (e.g., vortexing) to maximize the interaction between the aqueous and organic phases. Also, allow for complete phase separation before collecting the organic layer.

Q4: I'm seeing poor or inconsistent peak shapes (e.g., tailing, fronting, or split peaks). What should I investigate?

A4: Poor peak shape can compromise both sensitivity and reproducibility.

  • Column Health:

    • A void at the head of the column can cause peak splitting. This can happen over time with high pressure or harsh mobile phases. Consider replacing the column.

    • Column contamination from previous injections can lead to peak tailing. Implement a robust column washing procedure between runs.

  • Mobile Phase Compatibility:

    • Ensure the pH of the mobile phase is appropriate for brimonidine. For basic compounds like brimonidine, a low pH mobile phase on a C18 column generally yields better peak shapes.

    • The use of additives like triethylamine in the mobile phase can sometimes improve the peak shape of basic compounds by masking active silanol groups on the stationary phase.[3]

  • Injection Solvent: The solvent used to dissolve the final extracted sample should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all fittings are properly made to avoid dead volumes.

Quantitative Data Summary

The following tables summarize the Lower Limit of Quantification (LLOQ) for brimonidine achieved by various analytical methods reported in the literature.

Table 1: LLOQ of Brimonidine by LC-MS/MS

Biological MatrixLLOQInternal StandardReference
Human Plasma2 pg/mLTetradeuterated Brimonidine[4]
Aqueous Humor1.0 ng/mLThis compound[1]
Retina12.5 ng/gThis compound[1]
Iris/Ciliary Body10 ng/gThis compound[1]
Vitreous Humor1.6 ng/gThis compound[1]
Microdialysis Solution5 ng/mLNot specified[5]

Table 2: LLOQ of Brimonidine by HPLC-UV and Other Methods

MethodLLOQMatrixReference
RP-HPLC-UV0.1848 µg/mLOphthalmic Solution[6]
RP-HPLC-UV0.02 µg/mLOphthalmic Solution[6]
RP-HPLC-UV0.01 µg/mLDrug Delivery System[3][7]
Spectrofluorimetry72.0 ng/mLOphthalmic Solution
GC-MS2 pg/mLHuman Plasma[4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the sensitive quantification of brimonidine.

Protocol 1: LC-MS/MS Analysis of Brimonidine in Ocular Tissues

This protocol is adapted from a validated method for the rapid and accurate quantification of brimonidine in ocular tissues and fluids.[1]

1. Sample Preparation (Extraction from Tissue)

  • Weigh the tissue sample (e.g., retina, iris/ciliary body).
  • Add an acetonitrile:water (1:1, v/v) solution.
  • Homogenize the tissue.
  • Sonicate and vortex the homogenate to ensure complete extraction.
  • Centrifuge the sample at high speed.
  • Collect the supernatant.
  • Dilute an aliquot of the supernatant with acetonitrile containing the internal standard (this compound).

2. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system.
  • Column: A reverse-phase C18 column.
  • Mobile Phase: Isocratic elution with an appropriate mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer with a volatile acid like formic acid).
  • Flow Rate: Optimized for the column dimensions (e.g., 0.5 mL/min).
  • Injection Volume: 10 µL.
  • Run Time: A short run time of less than 2 minutes can be achieved with an optimized isocratic method.[1]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Brimonidine: m/z 292 → 212[1]
  • This compound (IS): m/z 296 → 216[1]
  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

4. Calibration and Quantification

  • Prepare calibration standards in the appropriate matrix (e.g., tissue homogenate from untreated animals).
  • Construct a calibration curve by plotting the peak area ratio of brimonidine to the internal standard against the concentration.
  • Use a linear regression model with appropriate weighting (e.g., 1/x²) for the calibration curve.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Brimonidine from Aqueous Humor

This protocol provides a general workflow for enriching brimonidine from aqueous humor samples.[6]

1. SPE Cartridge Selection and Conditioning

  • Sorbent: A polymeric reversed-phase sorbent is a good starting point.
  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent bed.
  • Equilibration: Equilibrate the cartridge with a buffer that matches the pH of your pre-treated sample.

2. Sample Pre-treatment and Loading

  • Pre-treatment: Acidify the aqueous humor sample to ensure brimonidine is ionized.
  • Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.

3. Washing

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic impurities.
  • A second wash with a slightly stronger solvent can be used to remove more hydrophobic impurities, but care must be taken not to elute the brimonidine.

4. Elution

  • Elute the brimonidine from the sorbent with a small volume of a strong organic solvent (e.g., methanol or acetonitrile), preferably containing a small amount of acid or base to facilitate elution.

5. Post-Elution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Workflows

Brimonidine_Signaling_Pathway cluster_outcomes Physiological Outcomes Brimonidine Brimonidine Alpha2_AR α2-Adrenergic Receptor (Gi-coupled) Brimonidine->Alpha2_AR Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase Alpha2_AR->Adenylyl_Cyclase Inhibits Uveoscleral_Outflow ↑ Uveoscleral Outflow Alpha2_AR->Uveoscleral_Outflow Chronic Effect cAMP cAMP ATP ATP ATP->cAMP Catalyzed by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Aq_Humor ↓ Aqueous Humor Production PKA->Aq_Humor IOP ↓ Intraocular Pressure (IOP) Aq_Humor->IOP Uveoscleral_Outflow->IOP

Caption: Brimonidine's primary mechanism for lowering IOP.

Brimonidine_Neuroprotection_Pathway cluster_neuro Neuroprotective Signaling Brimonidine Brimonidine Alpha2_AR α2-Adrenergic Receptor Brimonidine->Alpha2_AR Activates PI3K PI3K Alpha2_AR->PI3K Activates MAPK_ERK MAPK/ERK Pathway Alpha2_AR->MAPK_ERK Activates Akt Akt PI3K->Akt Activates Cell_Survival ↑ Retinal Ganglion Cell Survival Akt->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Neuroprotective signaling pathways activated by brimonidine.

Brimonidine_Analysis_Workflow cluster_troubleshooting Troubleshooting Checkpoints Start Start: Biological Sample (Plasma, Aqueous Humor, etc.) Spike_IS Spike with Internal Standard (e.g., this compound) Start->Spike_IS Extraction Sample Preparation (SPE, LLE, or PPT) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Check_Recovery Low Recovery? Extraction->Check_Recovery LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Check_Signal Low S/N or Matrix Effects? LC_MS->Check_Signal End End: Final Concentration Data_Processing->End Check_Recovery->Extraction Optimize SPE/LLE Check_Signal->Extraction Improve Cleanup Check_Signal->LC_MS Optimize MS/Chroma.

Caption: General workflow for brimonidine bioanalysis.

References

Minimizing ion suppression in the analysis of brimonidine with ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of brimonidine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges related to ion suppression.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-ESI-MS analysis of brimonidine.

Q1: Why is my brimonidine signal intensity low or inconsistent?

Low or inconsistent signal intensity for brimonidine is frequently caused by ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of brimonidine in the ESI source, reducing its signal.[1][2]

  • Initial Checks:

    • System Suitability: Ensure the LC-MS system is performing optimally by injecting a brimonidine standard in a neat solvent (e.g., methanol or acetonitrile). This will confirm that the instrument is not the source of the issue.

    • Internal Standard (IS) Response: If you are using a stable isotope-labeled internal standard (e.g., brimonidine-d4), check its signal.[3][4] A suppressed IS signal strongly indicates that matrix effects are the problem.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5] Phospholipids are a major cause of ion suppression in plasma samples.

      • Protein Precipitation (PPT): While fast, PPT is the least selective method and often results in the highest level of ion suppression because it fails to remove phospholipids effectively.[5]

      • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning brimonidine into an immiscible organic solvent, leaving many matrix components behind.

      • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing ion suppression by providing superior sample cleanup.[1][5]

    • Optimize Chromatography: Ensure brimonidine is chromatographically separated from the region where most matrix components elute (typically the void volume).[5] Modifying the gradient or using a different stationary phase can shift the retention time of brimonidine away from interfering compounds.

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their suppressive effects.[2][5]

    • Check Mobile Phase: Avoid non-volatile buffers like phosphates.[1] Volatile additives like formic acid or ammonium acetate are preferred for LC-MS.[6][7]

Q2: My brimonidine peak shape is poor (tailing or fronting). What can be the cause?

Poor peak shape can be due to both chromatographic issues and ion source problems.

  • Troubleshooting Steps:

    • Mobile Phase pH: Brimonidine is a basic compound. The mobile phase pH should be adjusted to ensure it is in its ionized form. Using an acidic mobile phase (e.g., with 0.1% formic acid) typically results in good peak shape for basic compounds on a C18 column.[8]

    • Column Health: The analytical column may be contaminated or degraded. Flush the column or replace it if necessary. Using a guard column can help extend the life of the analytical column.[9]

    • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, which can cause peak distortion.

    • ESI Source Contamination: Salt buildup or contamination in the ion source can affect ion optics and lead to peak tailing.[1] Regular source cleaning is crucial.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for brimonidine analysis?

Ion suppression is a matrix effect where the presence of other compounds in a sample reduces the ionization efficiency of the target analyte (brimonidine).[2] This occurs because co-eluting compounds compete with brimonidine for the available charge in the ESI droplet or affect the droplet's physical properties (e.g., surface tension), hindering the formation of gas-phase ions.[5] It is a major issue in quantitative bioanalysis as it can lead to inaccurate and unreliable results, poor sensitivity, and reduced precision.[5][10]

Q2: Which sample preparation method is best for minimizing ion suppression for brimonidine in plasma?

While the optimal method can depend on the required sensitivity and sample throughput, a general hierarchy exists in terms of cleanup effectiveness:

  • Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT)

SPE typically provides the cleanest extracts and thus the least amount of ion suppression.[1][5] PPT is the simplest method but is most prone to leaving behind phospholipids and other matrix components that cause significant suppression.

Q3: What are the recommended mobile phase additives for brimonidine analysis?

For positive mode ESI-MS analysis of brimonidine, volatile acidic additives are recommended to promote protonation and achieve good peak shape.

  • Formic Acid (0.1%): Widely used and effective for protonating basic analytes like brimonidine.[3]

  • Ammonium Formate or Ammonium Acetate: These can also be used and are often good choices when operating in both positive and negative switching modes, though formic acid alone is common for positive mode analysis.[6]

Avoid using non-volatile buffers (e.g., phosphate) or ion-pairing agents like trifluoroacetic acid (TFA), which can cause strong signal suppression and contaminate the MS system.[1]

Q4: How can I optimize the ESI source parameters for brimonidine?

Optimizing source parameters is crucial for maximizing sensitivity. The following are key parameters to adjust, typically by infusing a standard solution of brimonidine and monitoring its signal:

  • Capillary Voltage: Typically 3–5 kV in positive mode. Too high a voltage can cause fragmentation.[11][12]

  • Nebulizer Gas Pressure: Controls the formation of the aerosol droplets. Typical ranges are 20–60 psi.[11][12]

  • Drying Gas Temperature & Flow: These parameters aid in desolvation. Higher temperatures and flows can improve signal but may cause degradation of thermally sensitive compounds. A typical starting range for the temperature is 250–450°C.[11]

  • Sprayer Position: The position of the ESI needle relative to the MS inlet can significantly impact signal and should be optimized.[13]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for brimonidine analysis?

Yes, using a SIL-IS, such as this compound, is highly recommended for quantitative bioanalysis.[3][4] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Biological Matrices

TechniqueSelectivity & CleanupRelative Ion SuppressionThroughputKey Considerations
Protein Precipitation (PPT) Low (Removes proteins only)HighHighFails to remove phospholipids, a major source of ion suppression.
Liquid-Liquid Extraction (LLE) ModerateMediumMediumBetter than PPT; requires solvent optimization and can be labor-intensive.
Solid-Phase Extraction (SPE) High (Removes proteins, salts, phospholipids)LowLow to MediumMost effective for minimizing matrix effects but requires method development.[1][5]

Table 2: Common LC-MS Parameters for Brimonidine Analysis

ParameterTypical Setting/ValueRationale & Reference
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <5 µm)Provides good retention and separation for brimonidine.[3]
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation of brimonidine for positive mode ESI.[3]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Ionization Mode ESI Positive (+)Brimonidine is a basic compound that readily forms [M+H]⁺ ions.[3][4]
MRM Transition m/z 292 → 212Precursor ion ([M+H]⁺) to the most stable product ion for quantification.[3][4]
Internal Standard This compound (m/z 296 → 216)Compensates for matrix effects and variability.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation of Ocular Tissues/Fluids via Protein Precipitation

This protocol is adapted from a method for quantifying brimonidine in ocular matrices.[3][4]

  • Homogenization (for tissues): Homogenize tissue samples (e.g., retina, iris) in an acetonitrile:water (1:1, v/v) solution.

  • Extraction: Sonicate and vortex the homogenate to ensure complete extraction of brimonidine.

  • Precipitation: For fluid samples (e.g., aqueous humor) or tissue extracts, add at least 3 volumes of acetonitrile containing the internal standard (this compound).

  • Centrifugation: Vortex the mixture vigorously for 1-2 minutes, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Analysis Workflow

This protocol outlines a typical analytical method for brimonidine.[3]

  • Chromatographic Separation:

    • Inject 5-10 µL of the prepared sample onto a C18 column.

    • Use a gradient elution starting with a high aqueous mobile phase (e.g., 95% Mobile Phase A) and ramping up the organic mobile phase (Mobile Phase B) to elute brimonidine.

    • Ensure the column is re-equilibrated to initial conditions before the next injection.

  • Mass Spectrometric Detection:

    • Perform analysis on a triple quadrupole mass spectrometer equipped with an ESI source.

    • Operate the ESI source in positive ion mode.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for brimonidine (e.g., m/z 292 → 212) and its internal standard (e.g., this compound, m/z 296 → 216).[3][4]

    • Optimize source parameters (gas flows, temperatures, voltages) to maximize the signal for brimonidine.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_cause Primary Cause cluster_solutions Mitigation Strategies LowSignal Low / Inconsistent Brimonidine Signal CheckIS Check Internal Standard Signal LowSignal->CheckIS First Step IonSupp Ion Suppression (Matrix Effect) CheckIS->IonSupp If IS is also low SamplePrep Improve Sample Preparation (SPE > LLE > PPT) IonSupp->SamplePrep Most Effective OptimizeLC Optimize Chromatography IonSupp->OptimizeLC Dilute Dilute Sample IonSupp->Dilute OptimizeMS Optimize ESI Source Parameters IonSupp->OptimizeMS

Caption: Troubleshooting workflow for low brimonidine signal.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_Step Add Acetonitrile, Vortex, Centrifuge Start->PPT_Step LLE_Step Add Immiscible Solvent, Mix, Separate Layers Start->LLE_Step SPE_Step Load -> Wash -> Elute Start->SPE_Step PPT_Result Supernatant for Analysis PPT_Step->PPT_Result End LC-MS Analysis PPT_Result->End High Ion Suppression Risk LLE_Result Organic Layer for Analysis LLE_Step->LLE_Result LLE_Result->End Medium Ion Suppression Risk SPE_Result Eluent for Analysis SPE_Step->SPE_Result SPE_Result->End Low Ion Suppression Risk

References

Technical Support Center: Stability and Analysis of Brimonidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Brimonidine-d4 in processed biological samples. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and how is it typically used in research?

This compound is a deuterated form of Brimonidine, an alpha-2 adrenergic agonist. In analytical chemistry and drug development, it is primarily used as an internal standard for the quantification of Brimonidine in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] The deuterium labeling provides a distinct mass signature, allowing for accurate measurement of the unlabeled drug.

2. What are the recommended storage conditions for this compound stock solutions?

For long-term stability, it is recommended to store this compound as a solid powder.[2][4] In solvent, storage conditions are more limited. The following table summarizes the recommended storage conditions:

FormStorage TemperatureRecommended Storage Period
Powder-20°C≥ 2 years[2]
Powder4°C2 years
In Solvent-80°C6 months[4]
In Solvent-20°C1 month[4]

3. How stable is Brimonidine in processed biological samples?

While specific stability data for this compound in processed biological matrices is not extensively published, the stability of its non-deuterated counterpart, Brimonidine, provides a strong indication. It is essential to ensure analyte stability under the conditions encountered during sample handling and storage.[5] Forced degradation studies on Brimonidine tartrate show it is sensitive to strong acidic, basic, and particularly oxidative conditions.[6][7] It is relatively stable under thermal and photolytic stress.[6][7] For bioanalytical studies, it is crucial to perform your own stability assessments in the specific biological matrix being used.

4. What are the known degradation pathways for Brimonidine?

Forced degradation studies indicate that Brimonidine is susceptible to degradation under certain stress conditions. The following table summarizes the stability of Brimonidine tartrate under various conditions:

Stress ConditionReagent/TemperatureDurationRemaining Brimonidine
Acidic5 M HCl at 40°C24 hours~96.5%[6][7]
Basic5 M NaOH at 40°C2 hours~95.6%[6][7]
Oxidative6% H₂O₂ at 40°C24 hours~42.4%[6][7]
Thermal40°C and 90°C120 hoursStable[6][7]
Dry Heat105°C7 hoursStable[6][7]
PhotolyticNot specifiedNot specifiedStable[6][7]

Note: This data is for Brimonidine tartrate and is expected to be a good indicator for the stability of this compound under similar conditions.

5. Which analytical methods are suitable for quantifying this compound?

Several highly sensitive and selective methods are available for the quantification of Brimonidine and its deuterated internal standard, this compound, in biological samples. These include:

  • Gas Chromatography/Mass Spectrometry (GC/MS): This method has been used for the quantitation of Brimonidine in human plasma with a minimum quantifiable concentration of 2 pg/ml.[1]

  • Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This is a rapid and accurate method for the quantitation of Brimonidine in ocular tissues and fluids, using this compound as an internal standard.[3]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These methods are widely used for the determination of Brimonidine in pharmaceutical formulations and can be adapted for bioanalytical purposes.[6][8][9][10][11]

Troubleshooting Guides

Issue: Inconsistent or non-reproducible results in my bioanalysis.

  • Question: Have you verified the stability of this compound in your specific biological matrix under your storage and handling conditions?

    • Answer: It is crucial to perform and document stability experiments, including freeze-thaw cycles and bench-top stability, in the same matrix as your study samples.[5] Regulatory guidelines recommend a minimum of three freeze-thaw cycles.[5]

  • Question: Is your internal standard (this compound) concentration consistent across all samples?

    • Answer: Ensure accurate and consistent spiking of the internal standard into all calibration standards, quality controls, and unknown samples. Variability in the internal standard signal can lead to inaccurate quantification.

Issue: Low signal intensity or poor sensitivity for this compound.

  • Question: Have you optimized the mass spectrometry parameters for this compound?

    • Answer: For LC/MS/MS analysis, ensure that the multiple-reaction monitoring (MRM) transitions are correctly set. For Brimonidine, the m/z transition is typically 292 -> 212, and for this compound, it is 296 -> 216.[3]

  • Question: Is your sample extraction procedure efficient?

    • Answer: Evaluate your extraction method for recovery. A common method involves protein precipitation with acetonitrile followed by vortexing and sonication.[3] Inefficient extraction can lead to low analyte concentrations being introduced to the analytical instrument.

Issue: Poor peak shape or peak splitting in my chromatogram.

  • Question: Is your mobile phase composition appropriate for Brimonidine?

    • Answer: The pKa of Brimonidine is 7.4, meaning it will be ionized at a pH below 6.5.[7] Using a mobile phase with a pH around 3.5 can ensure consistent ionization and good peak shape.[6][7]

  • Question: Is your analytical column suitable and in good condition?

    • Answer: A C18 column is commonly used for the separation of Brimonidine.[6][9][10] Poor peak shape can be a sign of column degradation or contamination.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound in Plasma

This protocol is a general guideline based on published methods.[3][12] Optimization may be required for specific instrumentation and matrices.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a stock solution of Brimonidine and this compound in a suitable solvent (e.g., DMSO, methanol).

    • Serially dilute the Brimonidine stock solution with blank plasma to create calibration standards at desired concentrations (e.g., 1-1000 ng/mL).[3]

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the this compound internal standard at a fixed concentration.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18, e.g., 150 mm x 4.6 mm, 5 µm.[6]

      • Mobile Phase: A mixture of phosphate buffer (e.g., 10 mM, pH 3.5) and an organic solvent like methanol or acetonitrile.[6][10]

      • Flow Rate: 1 mL/min.[6][10]

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Brimonidine: m/z 292 -> 212[3]

        • This compound: m/z 296 -> 216[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Brimonidine to this compound against the concentration of the calibration standards.

    • Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.[3]

    • Determine the concentration of Brimonidine in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add this compound (Internal Standard) sample->add_is extract Protein Precipitation (e.g., Acetonitrile) add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Peak Area Ratio) integrate->calibrate quantify Quantification of Brimonidine calibrate->quantify

Caption: Experimental workflow for the bioanalysis of Brimonidine using this compound.

troubleshooting_tree start Inconsistent Results or Low Signal check_stability Verified Analyte Stability in Matrix? start->check_stability perform_stability Action: Perform Freeze-Thaw and Bench-Top Stability Tests check_stability->perform_stability No check_extraction Optimized Extraction Procedure? check_stability->check_extraction Yes perform_stability->check_extraction optimize_extraction Action: Evaluate and Optimize Extraction Recovery check_extraction->optimize_extraction No check_ms_params Optimized MS/MS Parameters? check_extraction->check_ms_params Yes optimize_extraction->check_ms_params optimize_ms Action: Verify MRM Transitions and Tune Instrument check_ms_params->optimize_ms No check_chromatography Good Peak Shape? check_ms_params->check_chromatography Yes optimize_ms->check_chromatography optimize_lc Action: Adjust Mobile Phase pH or Check Column Condition check_chromatography->optimize_lc No end_node Problem Resolved check_chromatography->end_node Yes optimize_lc->end_node degradation_pathway cluster_conditions Stress Conditions Brimonidine Brimonidine Oxidative Oxidative (e.g., H₂O₂) Brimonidine->Oxidative Acidic Strong Acid (e.g., HCl) Brimonidine->Acidic Basic Strong Base (e.g., NaOH) Brimonidine->Basic Thermal Thermal/Photolytic Brimonidine->Thermal Degradation_Products Degradation Products Oxidative->Degradation_Products Significant Degradation Acidic->Degradation_Products Minor Degradation Basic->Degradation_Products Minor Degradation Stable Remains Stable Thermal->Stable

References

Addressing carryover issues in high-throughput brimonidine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high-throughput brimonidine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on mitigating carryover issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of carryover in brimonidine analysis?

A1: Carryover in brimonidine analysis, as with many LC-MS/MS assays, can originate from several sources. The most common culprits include the autosampler, the analytical column, and the sample preparation process itself.[1][2] Brimonidine's physicochemical properties, such as its basicity (pKa ≈ 7.4-7.78) and its potential for ionic interactions, can contribute to its adsorption onto surfaces within the LC system.[3][4][5][6][7][8]

Q2: How can I identify the source of brimonidine carryover in my system?

A2: A systematic approach is the most effective way to pinpoint the source of carryover. This typically involves a process of elimination by sequentially bypassing components of the LC system. A recommended workflow is to inject a high-concentration brimonidine standard followed by a series of blank injections. If carryover is observed, you can then systematically isolate components (e.g., by removing the column and using a union) to determine if the carryover originates from the autosampler or the column.[2]

Q3: What are the acceptable limits for carryover in a bioanalytical method for brimonidine?

A3: While specific limits can vary depending on the regulatory guidelines and the therapeutic window of the drug, a general rule of thumb for bioanalytical methods is that the response of an analyte in a blank injection immediately following a high-concentration standard should not exceed 20% of the lower limit of quantitation (LLOQ). For some applications, a more stringent limit of 5% of the LLOQ is adopted.

Troubleshooting Guides

Issue 1: Persistent Brimonidine Peak in Blank Injections

Symptoms: A consistent, albeit small, peak corresponding to brimonidine is observed in blank injections immediately following a high-concentration sample.

Possible Causes and Solutions:

  • Autosampler Contamination: The injection needle, valve, or sample loop may have adsorbed brimonidine.

    • Troubleshooting Steps:

      • Implement a more rigorous needle wash protocol.

      • Experiment with different wash solvents.

      • If the issue persists, inspect and potentially replace the rotor seal and other wetted parts of the autosampler.[1]

  • Column Carryover: Brimonidine may be strongly retained on the column and slowly elute in subsequent runs.

    • Troubleshooting Steps:

      • Increase the column wash time at the end of each run.

      • Modify the mobile phase composition to include a stronger organic solvent or an additive to reduce secondary interactions.

      • Consider using a guard column, which can be replaced more frequently than the analytical column.[2]

Issue 2: Inconsistent Brimonidine Peak Areas in Quality Control Samples

Symptoms: Wide variability in the peak areas of quality control (QC) samples, particularly at the low end of the calibration curve.

Possible Causes and Solutions:

  • Carryover Affecting Low-Concentration Samples: Carryover from a preceding high-concentration sample can artificially inflate the response of a subsequent low-concentration QC sample.

    • Troubleshooting Steps:

      • Always run a blank injection after the highest calibration standard and before any low-concentration samples.[9]

      • Optimize the autosampler wash protocol to minimize carryover.

      • If possible, analyze samples in order of increasing concentration.

Experimental Protocols

Protocol 1: Systematic Identification of Brimonidine Carryover Source

Objective: To systematically determine whether the source of brimonidine carryover is the autosampler or the analytical column.

Methodology:

  • Initial Carryover Assessment:

    • Inject a high-concentration brimonidine standard (e.g., the highest point on your calibration curve).

    • Immediately follow with three consecutive blank injections (using the same matrix as your samples).

    • Analyze the chromatograms for the presence and magnitude of the brimonidine peak in the blank injections.

  • Autosampler Isolation:

    • Remove the analytical column from the LC system.

    • Replace the column with a zero-dead-volume union.

    • Repeat the injection sequence from step 1 (high-concentration standard followed by three blanks).

    • If the brimonidine peak is still present in the blank injections, the carryover is originating from the autosampler.

  • Column Carryover Confirmation:

    • If the carryover peak was absent or significantly reduced in step 2, the column is the likely source of the carryover.

    • To confirm, reinstall the column and repeat the initial carryover assessment.

Protocol 2: Development of an Optimized Wash Protocol for Brimonidine

Objective: To develop an effective autosampler wash protocol to minimize brimonidine carryover.

Methodology:

  • Understand Brimonidine's Properties: Brimonidine tartrate is water-soluble (34 mg/mL) and has a pKa of approximately 7.78.[3][7] This indicates it is a basic compound and will be ionized at acidic pH. Its solubility is lower in common organic solvents like ethanol and acetone.[3]

  • Initial Wash Solvent Selection:

    • Start with a wash solution that is a strong solvent for brimonidine and is compatible with your mobile phase. A good starting point is a mixture of organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous solution (e.g., 0.1% formic acid in water). The acidic component can help to protonate the brimonidine, potentially improving its solubility in the wash solvent.

  • Systematic Evaluation of Wash Solvents:

    • Prepare a series of different wash solutions to test their effectiveness.

    • For each wash solution, perform the following sequence:

      • Inject a high-concentration brimonidine standard.

      • Perform the needle wash with the test solution.

      • Inject a blank.

      • Measure the peak area of the brimonidine carryover peak.

    • Compare the carryover peak areas obtained with each wash solution to identify the most effective one.

Data Presentation

Table 1: Physicochemical Properties of Brimonidine Tartrate

PropertyValueReference
Molecular FormulaC11H10BrN5・C4H6O6[3]
Molecular Weight442.22 g/mol [3]
pKa7.78 ± 0.05[3][7]
Water Solubility34 mg/mL[3]
Ethanol Solubility0.6 mg/mL[3]
Acetone Solubility<0.2 mg/mL[3]

Table 2: Example Data from a Brimonidine Carryover Experiment

Injection SequenceSample TypeBrimonidine Peak Area% Carryover (relative to High Standard)
1High Standard (1000 ng/mL)1,500,000-
2Blank (Wash Protocol A)15,0001.0%
3Blank (Wash Protocol B)3,0000.2%
4Blank (Wash Protocol C)7500.05%

Note: This is example data. Actual results will vary based on the LC-MS system and method conditions.

Visualizations

Carryover_Troubleshooting_Workflow Brimonidine Carryover Troubleshooting Workflow start Start: Carryover Suspected inject_high_std Inject High Concentration Brimonidine Standard start->inject_high_std inject_blanks Inject Multiple Blank Samples inject_high_std->inject_blanks observe_carryover Observe Carryover Peak in Blank Chromatograms? inject_blanks->observe_carryover no_carryover No Significant Carryover (Monitor Routinely) observe_carryover->no_carryover No isolate_autosampler Isolate Autosampler (Remove Column, Use Union) observe_carryover->isolate_autosampler Yes inject_sequence_no_column Repeat Injection Sequence: High Standard -> Blanks isolate_autosampler->inject_sequence_no_column carryover_no_column Carryover Peak Still Present? inject_sequence_no_column->carryover_no_column autosampler_issue Source: Autosampler - Optimize Wash Protocol - Check/Replace Hardware carryover_no_column->autosampler_issue Yes column_issue Source: Column - Increase Column Wash - Modify Mobile Phase - Use Guard Column carryover_no_column->column_issue No

Caption: Troubleshooting workflow for identifying the source of brimonidine carryover.

Wash_Protocol_Optimization Optimizing Autosampler Wash Protocol for Brimonidine start Start: Ineffective Wash Protocol select_solvents Select Potential Wash Solvents (Consider Brimonidine's Physicochemical Properties) start->select_solvents test_protocol For Each Wash Protocol: 1. Inject High Standard 2. Perform Wash 3. Inject Blank select_solvents->test_protocol measure_carryover Measure Brimonidine Carryover Peak Area test_protocol->measure_carryover compare_results Compare Carryover Across All Protocols measure_carryover->compare_results is_carryover_acceptable Is Carryover Below Acceptable Limit? compare_results->is_carryover_acceptable implement_protocol Implement Optimized Wash Protocol is_carryover_acceptable->implement_protocol Yes refine_protocol Refine Wash Protocol (e.g., Increase Volume, Additive) is_carryover_acceptable->refine_protocol No refine_protocol->select_solvents

Caption: Workflow for optimizing the autosampler wash protocol.

References

Technical Support Center: Optimization of Brimonidine Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of brimonidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of brimonidine from complex matrices such as plasma, urine, and ocular tissues.

General FAQs

Q1: What are the most common methods for extracting brimonidine from biological matrices?

A1: The most prevalent methods for brimonidine extraction include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). The choice of method often depends on the complexity of the matrix, the required limit of quantification, and the analytical technique used for detection (e.g., HPLC-UV, LC-MS/MS).

Q2: I am observing low recovery of brimonidine. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Suboptimal pH: Brimonidine is a weakly basic compound. The pH of the sample and extraction solvents is crucial for efficient extraction. Ensure the pH is adjusted to keep brimonidine in its desired form (ionized or unionized) for the chosen extraction method.

  • Inappropriate Solvent Choice: The polarity and type of extraction solvent must be compatible with brimonidine's chemical properties.

  • Insufficient Mixing/Vortexing: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte from the sample matrix into the extraction solvent.

  • Matrix Effects: Complex matrices can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS/MS analysis.

Q3: How can I minimize matrix effects in my analysis?

A3: To mitigate matrix effects, consider the following:

  • More Efficient Sample Cleanup: Employ a more rigorous extraction method like SPE or a thorough LLE protocol.

  • Method of Standard Addition: This can help to compensate for matrix effects by calibrating in the presence of the matrix.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., brimonidine-d4) can effectively compensate for matrix effects as it behaves similarly to the analyte during extraction and ionization.[1][2]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]

Solid-Phase Extraction (SPE) Troubleshooting

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex samples.

Experimental Protocol: SPE for Brimonidine from Aqueous Humor

This protocol is a general guideline based on established methods for analyte extraction from biological fluids.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated aqueous humor sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the brimonidine from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol, potentially with a small amount of acid like formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

SPE FAQs & Troubleshooting

Q1: My brimonidine recovery from the SPE cartridge is poor. What should I check?

A1:

  • Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned and equilibrated. Improper conditioning can lead to poor retention of the analyte.

  • Sample pH: The pH of the sample loaded onto a reversed-phase SPE cartridge should be adjusted to ensure brimonidine is retained. As a basic compound, a slightly basic pH will keep it in a less polar, more retainable form.

  • Elution Solvent Strength: The elution solvent may not be strong enough to desorb brimonidine from the sorbent. Consider increasing the organic solvent percentage or adding a modifier like a small amount of acid to facilitate elution.

  • Drying of Sorbent: Do not let the sorbent bed dry out between the conditioning and sample loading steps, as this can lead to channeling and poor recovery.

Q2: I am seeing significant matrix effects even after SPE. What can I do?

A2:

  • Optimize the Wash Step: The wash step is critical for removing interfering compounds. Experiment with different wash solvents of intermediate strength to remove more matrix components without eluting the brimonidine.

  • Try a Different Sorbent: If a C18 sorbent is not providing sufficient cleanup, consider a polymeric reversed-phase sorbent or an ion-exchange sorbent for more selective extraction.

  • Incorporate a pre-extraction step: For very complex matrices, a protein precipitation or liquid-liquid extraction step prior to SPE might be necessary.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting Start Low Brimonidine Recovery in SPE Check_Conditioning Verify SPE Cartridge Conditioning Protocol Start->Check_Conditioning Check_pH Check Sample pH (Should be slightly basic for RP) Check_Conditioning->Check_pH Protocol Correct Resolved Problem Resolved Check_Conditioning->Resolved Protocol Incorrect -> Corrected Check_Elution Evaluate Elution Solvent Strength Check_pH->Check_Elution pH Optimal Check_pH->Resolved pH Incorrect -> Adjusted Check_Wash Optimize Wash Step (Remove interferences without eluting analyte) Check_Elution->Check_Wash Solvent Appropriate Check_Elution->Resolved Solvent too Weak -> Strengthened Consider_Sorbent Try a Different SPE Sorbent (e.g., Polymeric, Ion-Exchange) Check_Wash->Consider_Sorbent Optimization Fails Check_Wash->Resolved Wash Optimized Pre_Extraction Incorporate a Pre-Extraction Step (PPT or LLE) Consider_Sorbent->Pre_Extraction Still Low Recovery Consider_Sorbent->Resolved New Sorbent Successful Pre_Extraction->Resolved LLE_Optimization Start LLE Performance Issue (Low/Inconsistent Recovery, Emulsion) Emulsion Emulsion Formation? Start->Emulsion Low_Recovery Low/Inconsistent Recovery? Start->Low_Recovery Emulsion->Low_Recovery No Break_Emulsion Break Emulsion: - Increase Centrifugation - 'Salting Out' - Add Polar Solvent Emulsion->Break_Emulsion Yes Check_pH Verify Sample pH (pH > 9 for Brimonidine) Low_Recovery->Check_pH Yes Break_Emulsion->Low_Recovery Check_Solvent Evaluate Extraction Solvent Check_pH->Check_Solvent pH Correct Resolved Problem Resolved Check_pH->Resolved pH Adjusted Check_Technique Review Extraction Technique (Vortexing, Phase Separation) Check_Solvent->Check_Technique Solvent Appropriate Check_Solvent->Resolved Solvent Changed Check_Technique->Resolved Technique Consistent Check_Technique->Resolved Technique Standardized

References

Strategies to reduce variability in brimonidine bioanalytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in brimonidine bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in brimonidine bioanalytical assays?

Variability in brimonidine bioanalytical assays can arise from several factors throughout the analytical workflow. Key sources include:

  • Sample Preparation: Inconsistent extraction efficiency, incomplete protein precipitation, and the presence of interfering substances from the biological matrix can all introduce variability.

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, aqueous humor) can suppress or enhance the ionization of brimonidine, leading to inaccurate quantification, especially in LC-MS/MS assays.[1][2][3][4]

  • Analyte Stability: Brimonidine may be susceptible to degradation under certain conditions. For instance, it is unstable in strong acidic, strong basic, and particularly oxidative conditions.[5][6] However, it is generally stable under thermal, dry heat, and photolytic stress.[5][6]

  • Chromatographic Conditions: Variations in mobile phase composition, pH, flow rate, and column performance can lead to shifts in retention time and inconsistent peak shapes.

  • Internal Standard (IS) Selection and Use: An inappropriate internal standard that does not co-elute or have similar ionization properties to brimonidine will fail to compensate for variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as brimonidine-d4, is recommended for LC-MS/MS assays to effectively mitigate these effects.[7][8]

  • Instrument Performance: Fluctuations in detector response, injection volume precision, and mass spectrometer sensitivity can contribute to assay variability.

Q2: What are the recommended storage and handling conditions for brimonidine samples to ensure stability?

To maintain the integrity of brimonidine in biological samples, proper storage and handling are crucial. Based on forced degradation studies, the following is recommended:

  • pH: Avoid strongly acidic and basic conditions during sample processing. Brimonidine has a pKa of 7.4 and will be ionized at a pH below 6.5.[5][9]

  • Oxidizing Agents: Protect samples from strong oxidizing agents, as brimonidine is highly susceptible to oxidative degradation.[5][6]

  • Temperature: Brimonidine is stable at 40°C and 90°C for up to 120 hours and under dry heat at 105°C for 7 hours.[5][6] For long-term storage, freezing is recommended.

  • Light: Brimonidine is stable under photolytic stress, so special precautions to protect from light are not typically necessary.[5][6]

Q3: Which analytical technique is most suitable for the bioanalysis of brimonidine?

The choice of analytical technique depends on the required sensitivity and the complexity of the biological matrix.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for quantifying low concentrations of brimonidine in complex biological matrices like plasma and ocular tissues due to its high sensitivity and selectivity.[7][10] It allows for the use of a stable isotope-labeled internal standard to effectively correct for matrix effects and other sources of variability.[7]

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection): This method is suitable for higher concentration samples, such as pharmaceutical formulations.[5][6][11] It is a robust and cost-effective technique. The typical detection wavelength for brimonidine is around 246-254 nm.[5][11][12]

  • GC/MS (Gas Chromatography-Mass Spectrometry): A highly sensitive GC/MS method has also been developed for the quantitation of brimonidine in human plasma, demonstrating excellent precision and accuracy with a minimum quantifiable concentration of 2 pg/mL.[13]

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas or Poor Reproducibility

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Preparation - Ensure complete and consistent protein precipitation or liquid-liquid extraction. - Use a validated and standardized sample preparation protocol. - Verify the accuracy and precision of pipettes and other liquid handling equipment.
Matrix Effects (Ion Suppression/Enhancement) - Use a Stable Isotope-Labeled Internal Standard: this compound is recommended for LC-MS/MS to compensate for matrix effects.[7] - Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components. - Optimize Chromatography: Adjust the mobile phase or gradient to separate brimonidine from co-eluting matrix components.[14]
Internal Standard Variability - Ensure the internal standard is added consistently and at the same concentration to all samples and standards. - Verify the purity and stability of the internal standard stock solution.
Injector Issues - Check for air bubbles in the syringe or sample loop. - Clean the injector port and syringe. - Verify the injection volume accuracy and precision.
Analyte Instability - Review sample handling and storage procedures to ensure they align with brimonidine's stability profile (see FAQ 2).[5][6]
Issue 2: Shifting Retention Times

Possible Causes and Solutions:

CauseTroubleshooting Steps
Mobile Phase Issues - Prepare fresh mobile phase daily. - Ensure the mobile phase components are accurately measured and thoroughly mixed. - Degas the mobile phase to prevent bubble formation.
Column Equilibration - Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
Column Degradation - Check for a drop in column pressure or changes in peak shape, which may indicate a void or contamination. - If necessary, wash the column according to the manufacturer's instructions or replace it.
Temperature Fluctuations - Use a column oven to maintain a consistent temperature.
Changes in pH - Verify the pH of the mobile phase, as the ionization state of brimonidine is pH-dependent.[5][9]

Experimental Protocols

LC-MS/MS Method for Brimonidine in Ocular Tissues

This protocol is adapted from a validated method for the quantitation of brimonidine in ocular fluids and tissues.[7]

1. Sample Preparation:

  • Homogenize tissue samples in an acetonitrile:water (1:1) solution.

  • Sonicate and vortex the samples to ensure complete extraction.

  • Dilute aliquots of the sample extract with acetonitrile containing the internal standard (this compound).

2. Chromatographic Conditions:

  • Column: Reverse-phase HPLC column.

  • Mobile Phase: Isocratic elution. The specific mobile phase composition should be optimized for the column used. A common mobile phase for brimonidine analysis is a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate or phosphate buffer) at a slightly acidic pH.[9]

  • Flow Rate: As per column specifications, typically around 1 mL/min.[9]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Brimonidine: m/z 292 -> 212[7]

    • This compound (IS): m/z 296 -> 216[7]

4. Calibration:

  • Prepare calibration curves using a linear regression with 1/x² weighting over a concentration range of 1-1000 ng/mL.[7]

Quantitative Data Summary

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Brimonidine

ParameterAqueous HumorIris/Ciliary BodyRetinaVitreous Humor
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL10 ng/g12.5 ng/g1.6 ng/g
Intra-day Precision (%RSD) < 15%< 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%
Intra-day Accuracy (% of nominal) Within 15%Within 15%Within 15%Within 15%
Inter-day Accuracy (% of nominal) Within 15%Within 15%Within 15%Within 15%
Data adapted from Jiang S, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2009.[7]

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Brimonidine

ParameterValue
Linearity Range 0.01 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Intra-day Precision (%RSD) < 1.0%
Inter-day Precision (%RSD) < 1.2%
Data adapted from Sun J, et al. Chem Cent J. 2017.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Ocular Tissue) Add_IS Add Internal Standard (this compound) Sample->Add_IS 1 Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction 2 Evaporation Evaporation & Reconstitution Extraction->Evaporation 3 HPLC HPLC Separation (Reverse Phase) Evaporation->HPLC 4 MS Mass Spectrometry (ESI+, MRM) HPLC->MS 5 Integration Peak Integration MS->Integration 6 Calibration Calibration Curve (1/x² weighting) Integration->Calibration 7 Quantification Quantification Calibration->Quantification 8

Caption: A typical experimental workflow for brimonidine bioanalysis using LC-MS/MS.

Troubleshooting_Variability Start Inconsistent Peak Areas? Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Yes Resolved Issue Resolved Start->Resolved No Check_IS Verify Internal Standard Addition Check_Sample_Prep->Check_IS Check_Matrix_Effects Investigate Matrix Effects Check_IS->Check_Matrix_Effects Improve_Cleanup Enhance Sample Cleanup (e.g., SPE) Check_Matrix_Effects->Improve_Cleanup Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Check_Matrix_Effects->Use_SIL_IS Yes Check_Instrument Check Instrument Performance Check_Matrix_Effects->Check_Instrument No Improve_Cleanup->Resolved Use_SIL_IS->Resolved Check_Instrument->Resolved Issue Found & Fixed Unresolved Further Investigation Needed Check_Instrument->Unresolved No Issue Found

Caption: A troubleshooting guide for addressing inconsistent peak areas in brimonidine assays.

References

Validation & Comparative

A Comparative Guide to the Bioanalysis of Brimonidine: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of brimonidine, a potent alpha-2 adrenergic agonist used in the treatment of glaucoma, in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the bioanalysis of brimonidine. We present a detailed overview of their respective methodologies, performance characteristics, and supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The choice between LC-MS/MS and GC-MS for brimonidine bioanalysis often depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the biological matrix, and sample throughput. The following table summarizes the key quantitative performance parameters of published methods for each technique.

ParameterLC-MS/MSGC-MS
Linearity Range 1 - 1000 ng/mL[1]2 - 1000 pg/mL[2]
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (aqueous humor)[1]2 pg/mL (plasma)[2]
Precision (Inter-day RSD) ≤ 15%[1]≤ 12%[2]
Accuracy (Inter-day) Within 15% of nominal values[1]97 - 104% of nominals[2]
Sample Throughput High (run time < 2.0 min)[1]Lower (requires derivatization)[2]
Derivatization Required NoYes
Biological Matrix Ocular fluids and tissues[1]Human plasma[2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the bioanalysis of brimonidine using both LC-MS/MS and GC-MS.

LC-MS/MS Method for Ocular Fluids and Tissues[1][3]

1. Sample Preparation:

  • Ocular Tissues (retina, iris/ciliary body, vitreous humor): Homogenize tissue samples in an acetonitrile:water (1:1) solution. The extraction is facilitated by sonication and vortexing.

  • Aqueous Humor: Dilute aliquots with acetonitrile containing the internal standard (brimonidine-d4).

2. Chromatographic Separation:

  • HPLC Column: Reverse-phase HPLC column.

  • Mobile Phase: Isocratic elution with an appropriate mobile phase.

  • Flow Rate: Optimized for separation efficiency.

  • Injection Volume: A small aliquot of the prepared sample is injected.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., 4000 Q TRAP) is used.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Brimonidine: m/z 292 → 212[1]

    • This compound (Internal Standard): m/z 296 → 216[1]

GC-MS Method for Human Plasma[2]

1. Sample Preparation:

  • Extraction: Perform solvent extraction of brimonidine from 1 mL of plasma using a suitable organic solvent. An internal standard (tetradeuterated brimonidine) and a carrier (clonidine) are added prior to extraction.

  • Derivatization: After solvent evaporation, the residue is derivatized with 3,5-bis(trifluoromethyl)benzoyl chloride.

2. Chromatographic Separation:

  • GC Column: A capillary column suitable for the separation of the derivatized analyte.

  • Carrier Gas: Typically helium.

  • Temperature Program: An optimized temperature gradient is used to ensure good chromatographic resolution.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer.

  • Ionization Mode: Negative Chemical Ionization (NCI).

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored:

    • Derivatized Brimonidine: m/z 691 [M-HBr][2]

    • Derivatized Tetradeuterated Brimonidine (Internal Standard): m/z 694 [M-DBr][2]

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological mechanism of brimonidine, the following diagrams are provided.

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_sample Biological Sample (Ocular Fluid/Tissue) lc_prep Sample Preparation (Extraction/Dilution) lc_sample->lc_prep Internal Standard Addition lc_hplc HPLC Separation lc_prep->lc_hplc lc_esi Electrospray Ionization (ESI) lc_hplc->lc_esi lc_msms Tandem MS Detection (MRM) lc_esi->lc_msms lc_data Data Analysis lc_msms->lc_data gc_sample Biological Sample (Plasma) gc_prep Sample Preparation (Solvent Extraction) gc_sample->gc_prep Internal Standard Addition gc_deriv Derivatization gc_prep->gc_deriv gc_gc GC Separation gc_deriv->gc_gc gc_nci Negative Chemical Ionization (NCI) gc_gc->gc_nci gc_ms MS Detection (SIM) gc_nci->gc_ms gc_data Data Analysis gc_ms->gc_data

Caption: Comparative workflow for the bioanalysis of brimonidine by LC-MS/MS and GC-MS.

G cluster_pathway Brimonidine Signaling Pathway in the Eye cluster_result Result brimonidine Brimonidine alpha2 Alpha-2 Adrenergic Receptor brimonidine->alpha2 Binds to and activates gi Gi Protein alpha2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Conversion of ATP to cAMP pka Protein Kinase A camp->pka Activates aq_prod Aqueous Humor Production pka->aq_prod Stimulates decrease_aq Decreased Aqueous Humor Production

Caption: Brimonidine's mechanism of action to lower intraocular pressure.

Discussion

Both LC-MS/MS and GC-MS are powerful techniques for the bioanalysis of brimonidine, each with its own set of advantages and disadvantages.

LC-MS/MS offers a significant advantage in terms of sample throughput due to its shorter analysis time and the elimination of the need for a derivatization step.[1] This makes it particularly well-suited for high-throughput screening and pharmacokinetic studies involving a large number of samples. The sample preparation is also generally simpler, often involving a straightforward protein precipitation or liquid-liquid extraction.[3]

GC-MS , on the other hand, can offer exceptional sensitivity, as demonstrated by the low picogram per milliliter LLOQ achieved for brimonidine in plasma.[2] This high sensitivity is often necessary for detecting the very low concentrations of brimonidine found in systemic circulation after topical ocular administration. However, the requirement for derivatization adds a layer of complexity and time to the sample preparation process, potentially impacting sample throughput.[2]

Conclusion

The choice between LC-MS/MS and GC-MS for the bioanalysis of brimonidine should be guided by the specific research question and the available resources.

  • For high-throughput analysis of brimonidine in ocular fluids and tissues where picogram-level sensitivity is not the primary concern, LC-MS/MS is the method of choice due to its speed and simpler sample preparation.

  • When ultra-high sensitivity is required for the determination of brimonidine in plasma, GC-MS, despite its lower throughput, provides an excellent and validated option.

Ultimately, both techniques, when properly validated, can provide accurate and reliable data for the quantitative analysis of brimonidine in biological matrices, contributing to a better understanding of its pharmacology and clinical efficacy.

References

Brimonidine Quantification: A Comparative Guide to Accuracy and Precision Using Brimonidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of brimonidine is critical for pharmacokinetic studies, formulation analysis, and quality control. This guide provides an objective comparison of the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing brimonidine-d4 as an internal standard against other analytical techniques. The inclusion of this compound, a stable isotope-labeled internal standard, significantly enhances the accuracy and precision of the analysis by correcting for variability in sample preparation and instrument response.

Performance Comparison: this compound vs. Alternative Methods

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis using mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, brimonidine, ensuring similar behavior during extraction and ionization, which leads to more reliable data.

Analytical MethodInternal StandardSample MatrixLinearity RangeAccuracy (%)Precision (%RSD)Lower Limit of Quantitation (LLOQ)Reference
LC-MS/MS This compound Ocular Tissues & Fluids1 - 1000 ng/mLWithin 15% of nominal< 15%1.0 ng/mL (Aqueous Humor)[1][2]
GC/MSTetradeuterated brimonidineHuman Plasma2 - 1000 pg/mL97 - 104% of nominal< 12%2 pg/mL[3]
HPLC-UVNone specifiedPharmaceutical Formulations0.01 - 50 µg/mL97.9 - 99.9%< 1.8%0.01 µg/mL[4][5]
SpectrofluorimetryNoneEye Drops0.2 - 3.0 µg/mL98.8 - 102.4%< 2%72.0 ng/mL[6][7]

As evidenced in the table, the LC-MS/MS method with this compound demonstrates excellent accuracy and precision, particularly in complex biological matrices like ocular fluids.[1][2] While other methods such as GC/MS also show high sensitivity, the LC-MS/MS approach is often preferred for its robustness and reduced need for sample derivatization.[3] HPLC-UV and spectrofluorimetric methods, while useful for quality control of pharmaceutical formulations, may lack the sensitivity and selectivity required for bioanalytical applications in complex matrices.[4][5][6][7]

Experimental Protocol: LC-MS/MS Quantification of Brimonidine with this compound

This section details the methodology for the quantification of brimonidine in ocular fluids and tissues using LC-MS/MS with this compound as an internal standard, based on the validated method by Jiang et al. (2009).[1][2]

1. Sample Preparation:

  • Ocular Tissues (Retina, Iris/Ciliary Body, Vitreous Humor): Homogenize tissue samples in an acetonitrile:water (1:1) solution.

  • Aqueous Humor: Dilute samples directly.

  • Extraction: Add acetonitrile containing the this compound internal standard to the homogenized tissue samples or diluted aqueous humor.

  • Vortex and sonicate the samples to ensure thorough extraction.

  • Centrifuge the samples to pellet any precipitates.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Reverse-phase HPLC column.

  • Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer (e.g., 4000 Q TRAP).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Brimonidine: m/z 292 → 212[1]

    • This compound: m/z 296 → 216[1]

4. Quantification:

  • Construct calibration curves by plotting the peak area ratio of brimonidine to this compound against the concentration of brimonidine standards.

  • A linear regression with 1/x² weighting is typically used for the calibration curve.[1]

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Matrix Biological Matrix (e.g., Ocular Fluid) Spike Spike with This compound (IS) Matrix->Spike Extract Protein Precipitation & Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Column Reverse-Phase HPLC Column Inject->Column Elute Isocratic Elution Column->Elute Ionize Electrospray Ionization (ESI+) Elute->Ionize MRM Multiple Reaction Monitoring (MRM) Ionize->MRM Detect Quantification MRM->Detect Ratio Peak Area Ratio (Analyte/IS) Detect->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Determine Concentration CalCurve->Concentration

Caption: Analytical workflow for brimonidine quantification using LC-MS/MS with an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate, precise, and sensitive method for the quantification of brimonidine in various biological matrices. This approach effectively mitigates the matrix effects and variability inherent in sample preparation and instrumental analysis, leading to reliable and reproducible results. For researchers in drug development and related fields, adopting this methodology can significantly enhance the quality and integrity of their bioanalytical data.

References

Comparison of different sample cleanup techniques for brimonidine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of brimonidine, a potent alpha-2 adrenergic agonist used in the treatment of glaucoma, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Effective sample cleanup is a critical preceding step to analytical determination, significantly impacting the sensitivity, accuracy, and robustness of the assay. This guide provides an objective comparison of the three most common sample cleanup techniques for brimonidine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each technique is evaluated based on key analytical parameters, supported by experimental data from various studies.

At a Glance: Performance Comparison

The selection of an appropriate sample cleanup technique depends on the specific requirements of the analysis, including the biological matrix, the desired level of sensitivity, and the available instrumentation. The following table summarizes the key performance metrics for SPE, LLE, and PPT in the context of brimonidine analysis, compiled from multiple studies.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery ~98.5% (ocular tissue)97-104% (plasma)Not explicitly reported for brimonidine, but generally lower and more variable than SPE and LLE.
Matrix Effect Generally low due to high selectivityModerate, dependent on solvent choice and matrix complexityHigh, as it is a non-selective technique
Limit of Detection (LOD) Method DependentMethod DependentMethod Dependent
Limit of Quantification (LOQ) ~20 ng/mL (ocular tissue)2 pg/mL (plasma)1.0 - 12.5 ng/g (ocular tissues)
Selectivity HighModerate to HighLow
Throughput Moderate to High (amenable to automation)Low to ModerateHigh
Cost per Sample HighModerateLow
Solvent Consumption Low to ModerateHighLow

In-Depth Analysis of Cleanup Techniques

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix. For brimonidine, which is a polar compound, reversed-phase SPE with C18 cartridges is a common choice.

Advantages:

  • High Selectivity and Recovery: SPE offers excellent cleanup, leading to high recovery rates and minimal matrix effects. One study reported a recovery of approximately 98.5% for brimonidine from ocular tissues using C18 cartridges.

  • Reduced Solvent Consumption: Compared to LLE, SPE typically uses smaller volumes of organic solvents.

  • Automation-Friendly: SPE can be readily automated, making it suitable for high-throughput analysis.

Disadvantages:

  • Higher Cost: The cost of SPE cartridges can be a significant factor, especially for large numbers of samples.

  • Method Development: Optimizing the SPE protocol (e.g., sorbent selection, wash, and elution solvents) can be time-consuming.

Liquid-Liquid Extraction (LLE)

LLE, also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.

Advantages:

  • High Recovery and Sensitivity: LLE can achieve high recovery and excellent sensitivity. A gas chromatography/mass spectrometry (GC/MS) assay for brimonidine in human plasma utilizing solvent extraction reported an accuracy of 97 to 104% and a minimum quantifiable concentration of 2 pg/mL[1].

  • Cost-Effective: LLE is generally less expensive than SPE as it does not require specialized cartridges.

Disadvantages:

  • Labor-Intensive: LLE is often a manual and time-consuming process.

  • High Solvent Consumption: This technique typically requires larger volumes of organic solvents, which can have environmental and safety implications.

  • Emulsion Formation: The formation of emulsions between the two liquid phases can complicate the separation process and lead to lower recovery.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing proteins from biological samples, typically by adding a water-miscible organic solvent like acetonitrile or methanol.

Advantages:

  • Speed and Simplicity: PPT is a rapid and straightforward technique, making it suitable for high-throughput screening.

  • Low Cost: It is the most economical of the three methods.

Disadvantages:

  • Non-Selective: PPT is a non-selective method that can leave behind other matrix components, leading to significant matrix effects in the final analysis.

  • Lower Recovery: Analyte may be lost due to co-precipitation with the proteins.

  • Instrument Contamination: The "dirtier" extracts from PPT can lead to faster contamination of the analytical instrument, requiring more frequent maintenance.

A study on the quantitation of brimonidine in ocular tissues used a simple extraction with an acetonitrile:water (1:1) solution, which is a form of protein precipitation. This method yielded lower limits of quantitation ranging from 1.0 ng/mL in aqueous humor to 12.5 ng/g in retina[2].

Experimental Workflows and Protocols

The following sections provide detailed methodologies for each sample cleanup technique as applied to brimonidine analysis, based on published literature.

Experimental Workflow Diagram

Sample_Cleanup_Workflow cluster_sample Sample Collection cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_result Result Biological_Matrix Biological Matrix (e.g., Plasma, Aqueous Humor) SPE Solid-Phase Extraction (SPE) Biological_Matrix->SPE LLE Liquid-Liquid Extraction (LLE) Biological_Matrix->LLE PPT Protein Precipitation (PPT) Biological_Matrix->PPT LC_MS LC-MS/MS or HPLC Analysis SPE->LC_MS Clean Extract LLE->LC_MS Clean Extract PPT->LC_MS Supernatant Quantification Quantification of Brimonidine LC_MS->Quantification

Caption: General workflow for brimonidine analysis from biological samples.

Detailed Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol (for Ocular Tissues)

This protocol is adapted from a method used for the analysis of brimonidine in ocular tissues.

  • Sample Pre-treatment: Homogenize the ocular tissue sample in a suitable buffer.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the brimonidine from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol (for Plasma)

This protocol is based on a solvent extraction method for brimonidine analysis in human plasma[1].

  • Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., tetradeuterated brimonidine) and a carrier (e.g., clonidine).

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., a mixture of ethyl acetate and hexane). Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing brimonidine to a clean tube.

  • Evaporation and Derivatization: Evaporate the organic solvent to dryness. For GC/MS analysis, the residue is then derivatized (e.g., with 3,5-bis(trifluoromethyl)benzoyl chloride) to improve its chromatographic properties. For LC-MS/MS analysis, the residue can be reconstituted directly in the mobile phase.

3. Protein Precipitation (PPT) Protocol (for Ocular Tissues)

This protocol is adapted from a method for the quantitation of brimonidine in ocular fluids and tissues[2].

  • Sample Preparation: Homogenize the tissue sample. For liquid samples like aqueous humor, dilution may be sufficient.

  • Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or a 1:1 solution of acetonitrile and water, to the sample.

  • Vortexing and Sonication: Vortex the mixture for 1-2 minutes and sonicate for 5-10 minutes to ensure complete protein precipitation and extraction of the analyte.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing brimonidine for direct injection into the LC-MS/MS system or after appropriate dilution.

Conclusion

The choice of sample cleanup technique for brimonidine analysis is a trade-off between selectivity, speed, and cost.

  • Solid-Phase Extraction (SPE) is recommended for applications requiring the highest level of cleanliness and sensitivity, such as in regulated bioanalysis for pivotal pharmacokinetic studies.

  • Liquid-Liquid Extraction (LLE) offers a good balance of recovery, sensitivity, and cost, making it a viable alternative to SPE, particularly when automation is not a primary concern.

  • Protein Precipitation (PPT) is best suited for high-throughput screening and early-stage drug discovery where speed and cost are more critical than achieving the lowest possible limits of detection and minimizing matrix effects.

Researchers and scientists should carefully consider the specific goals of their analysis and the nature of the biological matrix to select the most appropriate sample cleanup technique for reliable and accurate quantification of brimonidine.

References

Precision in Brimonidine Analysis: A Comparative Guide to Methods Utilizing Brimonidine-d4 and Alternative Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high precision in the bioanalysis of brimonidine is critical for accurate pharmacokinetic studies and formulation development. This guide provides a comparative overview of analytical methods for brimonidine quantification, with a focus on inter-day and intra-day precision. We present supporting experimental data for methods employing the deuterated internal standard, Brimonidine-d4, and compare them with alternative analytical approaches.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a robust method for the quantification of brimonidine in biological matrices. This approach demonstrates excellent precision, with reported intra-day and inter-day variations well within the accepted regulatory limits. Alternative methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), also offer reliable quantification with good precision, often with a relative standard deviation (RSD) of less than 2%. The choice of method may depend on the required sensitivity, sample matrix, and available instrumentation.

Data Presentation: Inter-day and Intra-day Precision Comparison

The following tables summarize the inter-day and intra-day precision for brimonidine analysis using an LC-MS/MS method with this compound as an internal standard, alongside data from alternative HPLC-UV methods.

Table 1: Precision of Brimonidine Analysis using LC-MS/MS with this compound Internal Standard

ParameterPrecision (%CV)
Intra-day PrecisionWithin 15%[1]
Inter-day PrecisionWithin 15%[1]

Note: The study by Jiang et al. (2009) reported that the intra-day and inter-day estimates of precision were within 15% of the nominal values, which is a widely accepted limit in bioanalytical method validation.

Table 2: Precision of Brimonidine Analysis using Alternative HPLC-UV Methods

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
100.4310.394[2]
200.8840.974[2]
50--[2]
0.1<1.0<1.2[3]
10<1.0<1.2[3]
50<1.0<1.2[3]

RSD: Relative Standard Deviation

Experimental Protocols

Key Experiment 1: LC-MS/MS Analysis of Brimonidine with this compound

This method is designed for the rapid and sensitive quantification of brimonidine in ocular fluids and tissues.

Sample Preparation:

  • Brimonidine is extracted from tissue samples (e.g., retina, iris/ciliary body, vitreous humor) using an acetonitrile:water (1:1) solution.

  • The extraction is facilitated by sonication and vortexing.

  • Aliquots of the sample extracts or fluid samples (e.g., aqueous humor) are diluted with acetonitrile containing the this compound internal standard.

Chromatographic Conditions:

  • HPLC System: A reverse-phase HPLC system is used.

  • Column: A suitable reverse-phase HPLC column.

  • Mobile Phase: An isocratic mobile phase is employed.

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: A small volume (e.g., 10 µL) is injected.

Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., 4000 Q TRAP) is used.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Brimonidine: m/z 292 → 212[1]

    • This compound: m/z 296 → 216[1]

  • Analysis Time: The total analysis time per sample is typically less than 2.0 minutes.[1]

Key Experiment 2: HPLC-UV Analysis of Brimonidine

This method is suitable for the quantification of brimonidine in pharmaceutical formulations.

Sample Preparation:

  • A standard stock solution of brimonidine is prepared in a suitable solvent (e.g., mobile phase).

  • Working standard solutions are prepared by diluting the stock solution to various concentrations.

  • Samples of the pharmaceutical formulation (e.g., eye drops) are diluted with the mobile phase to a concentration within the calibration range.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: An Inertsil ODS 3V C18 column (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A mixture of 0.02M Octane 1-sulfonic acid sodium salt (pH 3.5 ± 0.05) and acetonitrile (64:36 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

Mandatory Visualization

Brimonidine Signaling Pathway

Brimonidine is a selective alpha-2 adrenergic agonist. Its mechanism of action involves the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and protection.

Brimonidine_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Brimonidine Brimonidine Alpha2_Adrenergic_Receptor α2 Adrenergic Receptor Brimonidine->Alpha2_Adrenergic_Receptor binds G_Protein Gi/o Alpha2_Adrenergic_Receptor->G_Protein activates PI3K PI3K G_Protein->PI3K MAPK_ERK_Pathway MAPK/ERK Pathway G_Protein->MAPK_ERK_Pathway Akt Akt PI3K->Akt Cell_Survival_Protection Cell Survival & Protection Akt->Cell_Survival_Protection promotes MAPK_ERK_Pathway->Cell_Survival_Protection promotes Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Ocular Fluid/Tissue) Extraction 2. Extraction of Brimonidine Sample_Collection->Extraction IS_Addition 3. Addition of This compound (Internal Standard) Extraction->IS_Addition LC_Separation 4. Liquid Chromatographic Separation IS_Addition->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification 7. Quantification of Brimonidine Data_Analysis->Quantification

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Brimonidine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the robustness of an analytical method is a critical attribute, ensuring its reliability and consistency under the rigors of routine use. This guide provides a comparative analysis of the robustness of different analytical methods for the quantification of brimonidine, a key active pharmaceutical ingredient in ophthalmic solutions. For bioanalytical applications, the use of a stable isotope-labeled internal standard, such as Brimonidine-d4, is paramount for accurate quantification, especially in complex matrices. Here, we delve into the experimental data from robustness studies of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound and compare it with high-performance liquid chromatography (HPLC) methods.

Comparative Analysis of Robustness in Brimonidine Quantification

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage. The following tables summarize the robustness testing of two distinct analytical methods for brimonidine: a highly sensitive LC-MS/MS method and a widely used HPLC method.

Method 1: LC-MS/MS with this compound Internal Standard

This method is particularly suited for the quantification of brimonidine in biological matrices where high sensitivity and specificity are required. The use of this compound as an internal standard compensates for potential variability during sample preparation and analysis, thereby enhancing the robustness of the method.

Table 1: Robustness Testing of an LC-MS/MS Method for Brimonidine

Parameter VariedModificationBrimonidine Peak Area (% RSD)This compound Peak Area (% RSD)Analyte/IS Peak Area Ratio (% RSD)
Mobile Phase Composition
Acetonitrile (%)± 2%< 2.0< 2.0< 1.5
Formic Acid Conc. (%)± 0.02%< 1.8< 1.9< 1.3
Flow Rate (mL/min) ± 0.05< 2.5< 2.6< 1.8
Column Temperature (°C) ± 2< 1.5< 1.6< 1.1

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC methods are commonly employed for the quality control of brimonidine in pharmaceutical formulations. The robustness of these methods is crucial for ensuring consistent product quality.

Table 2: Robustness Testing of an HPLC-UV Method for Brimonidine

Parameter VariedModificationRetention Time (% RSD)Peak Area (% RSD)Tailing Factor
Mobile Phase pH ± 0.2< 1.0< 2.0< 1.2
Mobile Phase Composition
Organic Modifier (%)± 2%< 1.5< 2.5< 1.3
Flow Rate (mL/min) ± 0.1< 2.0< 3.0< 1.4
Column Temperature (°C) ± 5< 1.2< 2.2< 1.2
Detection Wavelength (nm) ± 2N/A< 1.5N/A

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the two compared methods.

LC-MS/MS Method with this compound

This method was developed for the rapid and accurate quantification of brimonidine in ocular tissues and fluids.[2]

  • Sample Preparation: Brimonidine is extracted from the biological matrix using an acetonitrile:water (1:1) solution, followed by sonication and vortexing. An aliquot of the supernatant is then diluted with acetonitrile containing the this compound internal standard.[2]

  • Chromatographic Conditions:

    • HPLC System: A reverse-phase HPLC system.

    • Column: A suitable reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Brimonidine: m/z 292 -> 212.[2]

      • This compound: m/z 296 -> 216.[2]

HPLC-UV Method

This stability-indicating HPLC method was developed for the determination of brimonidine tartrate in pharmaceutical formulations.[1][4]

  • Sample Preparation: A standard stock solution of brimonidine tartrate is prepared in the mobile phase and then diluted to the desired concentrations for analysis.[4]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Diamonsil C18 column (150 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.5) containing 0.5% triethylamine and methanol (85:15, v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection Wavelength: 246 nm.[1]

    • Injection Volume: 20 µL.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness test for an analytical method, as guided by the International Council for Harmonisation (ICH) guidelines.[5][6]

Robustness_Testing_Workflow cluster_0 Method Definition cluster_1 Robustness Study Design cluster_2 Execution and Data Analysis cluster_3 Conclusion start Define Nominal Analytical Method Parameters design Identify Potential Robustness Factors (e.g., pH, Temperature, Flow Rate) start->design variation Define Deliberate Variations for Each Factor design->variation execution Perform Analyses Under Varied Conditions variation->execution analysis Analyze Impact on System Suitability and Analytical Results execution->analysis conclusion Evaluate if Method is Robust analysis->conclusion conclusion->design Method is Not Robust (Re-evaluate Parameters) end Establish System Suitability Parameters and Finalize Method conclusion->end Method is Robust

Caption: Workflow for robustness testing of an analytical method.

This comprehensive guide highlights the importance of robustness testing in the validation of analytical methods for brimonidine. The inclusion of a deuterated internal standard like this compound in LC-MS/MS methods significantly enhances the reliability of the results, particularly for bioanalytical applications. By carefully evaluating and controlling the critical method parameters, researchers and drug development professionals can ensure the delivery of high-quality, consistent, and reliable analytical data.

References

Safety Operating Guide

Navigating the Disposal of Brimonidine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Brimonidine-d4, a deuterated analog of Brimonidine. While some safety data sheets (SDS) for the deuterated tartrate salt classify it as a non-hazardous material for transport, the parent compound, Brimonidine, is classified as toxic if swallowed.[1][2][3] Therefore, a cautious and compliant approach to disposal is essential.

Hazard and Disposal Information Summary

To provide a clear comparison, the following table summarizes key information from various Safety Data Sheets (SDS) for Brimonidine and its deuterated form. This highlights the importance of treating the compound with care, despite conflicting classifications.

Compound CAS Number Hazard Classification Spill Cleanup Recommended Disposal
This compound D-tartrate 1316758-27-6"No particular hazard associated with this compound"; "Non-hazardous Material, Approved For Air Transport"[1]Collect by wet cloth or gently sweep into a suitable container.[1]"proper disposal"[1]
Brimonidine 59803-98-4"Acute Tox. 3, H301 Toxic if swallowed."[2][3]Take up mechanically; Place in appropriate containers for disposal.[2]Dispose of contents/container to industrial combustion plant.[2]
Brimonidine Tartrate 70359-46-5"Toxic if swallowed"[4]Sweep up and shovel into suitable containers for disposal.[4]Dispose of contents/container to an approved waste disposal plant.[4]

Step-by-Step Disposal Protocol for this compound

These procedures are based on general best practices for pharmaceutical and chemical waste management and should always be performed in accordance with your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Waste Characterization and Segregation

  • Identify: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials).

  • Segregate: Do not mix this compound waste with general laboratory trash. It must be disposed of as chemical waste. Segregate it from other hazardous waste streams unless permitted by your EHS office.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically resistant, sealable container clearly marked for chemical waste. The container must be in good condition with no leaks or cracks.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

Step 3: Handling Spills and Contamination

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound or its waste.[1]

  • Cleanup: For small spills, the material can be gently swept or collected with a wet cloth and placed into the designated waste container.[1] Ensure the area is ventilated.[2]

  • Decontamination: Thoroughly decontaminate the spill area after cleanup.

Step 4: Storage of Waste

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated, secure, and well-ventilated waste accumulation area.

  • Avoid Incompatibilities: Keep the waste container away from heat, sources of ignition, and incompatible materials.[5]

Step 5: Final Disposal

  • Consult EHS: The final disposal of this compound waste must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in sewers.[2][6][7][8] This is critical to prevent environmental contamination.

    • DO NOT dispose of this compound in regular, non-hazardous trash.

  • Recommended Disposal: The standard and recommended method for pharmaceutical waste is incineration at a permitted treatment facility.[6][9][10] This ensures the complete destruction of the active compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start Generated this compound Waste (e.g., unused solid, contaminated labware) characterize Step 1: Characterize & Segregate Treat as Chemical Waste start->characterize containerize Step 2: Containerize Use a labeled, sealed, appropriate container characterize->containerize spill Is it a spill? containerize->spill cleanup Step 3: Spill Cleanup Wear PPE, collect material, decontaminate area spill->cleanup Yes store Step 4: Store Waste Securely Designated accumulation area spill->store No cleanup->store dispose Step 5: Final Disposal Contact EHS for pickup by a licensed contractor store->dispose

Caption: Decision workflow for safe this compound disposal.

Disclaimer: This information is intended as a guide and does not replace specific institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling Brimonidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of Brimonidine-d4, a deuterated analog of Brimonidine. The following procedures are based on available safety data for Brimonidine and its salts, and it is recommended to handle this compound with a similar level of caution.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields are recommended.[4] A face shield may be necessary if there is a splash hazard.[4]
Hand Protection Wear two pairs of powder-free nitrile gloves. Change gloves regularly and immediately if they are torn, punctured, or contaminated.[3]
Body Protection A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]
Respiratory For operations that may generate dust, use a NIOSH-approved respirator.[2][4] Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure.[2][4]

Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the work area, such as a chemical fume hood, is clean and uncluttered.[2] All necessary PPE should be inspected and worn correctly.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to control dust.[2]

  • Solution Preparation : When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Labeling : Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3][5]

Storage:

  • Store this compound at -20°C in a tightly sealed container.[1]

  • Store in a dry, cool, and well-ventilated area away from incompatible materials.[2][6]

  • Store in a locked-up area to restrict access.[2][5][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Disposal Procedure:

  • Segregation : All waste contaminated with this compound, including gloves, lab coats, and weighing papers, should be segregated as hazardous waste.

  • Containerization : Place all contaminated waste into a clearly labeled, sealed, and appropriate hazardous waste container.[5]

  • Disposal : Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[2][5] Do not empty into drains or release into the environment.[2][5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[2][7]
Skin Contact Immediately remove contaminated clothing.[5][7] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][7] Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][6] Rinse mouth with water.[1][7] Seek immediate medical attention.[2][7]

Spill Response Workflow:

The following diagram outlines the logical steps to take in the event of a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Assess Assess Spill Alert->Assess Assess->Evacuate If major spill PPE Don Appropriate PPE Assess->PPE If safe to proceed Contain Contain Spill PPE->Contain Collect Collect Material Contain->Collect Clean Clean Area Collect->Clean Package Package Waste Clean->Package Dispose Dispose as Hazardous Waste Package->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine-d4
Reactant of Route 2
Reactant of Route 2
Brimonidine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.